9-Methylphenanthrene
Description
Properties
IUPAC Name |
9-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBHIYZSZZWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061258 | |
| Record name | 9-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-20-5 | |
| Record name | 9-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7L11K6S3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Methylphenanthrene: A Technical Guide to its Natural Origins and Environmental Presence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), detailing its natural sources, environmental distribution, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who are investigating the environmental fate and potential biological interactions of this compound.
Natural Sources of this compound
This compound is not a commercially produced chemical but is instead introduced into the environment through both natural and anthropogenic processes. Its primary origins are rooted in the incomplete combustion of organic materials and its presence in fossil fuels.
Fossil Fuels: this compound is a naturally occurring component of crude oil and coal.[1][2][3] The relative abundance of this compound compared to its isomer, 1-methylphenanthrene (B47540) (the 9-MP/1-MP ratio), serves as a key indicator for determining the origin of crude oils.[1][4] A high 9-MP/1-MP ratio is generally indicative of a terrestrial source, while a low ratio suggests a marine origin.[1][4]
Combustion Processes: The incomplete combustion of organic matter is a significant source of this compound in the environment. This includes both natural events, such as forest fires, and anthropogenic activities. Key combustion sources include the burning of wood and fossil fuels.[5][6]
Atmospheric Formation: this compound can also be formed in the atmosphere through the chemical reactions of its parent compound, phenanthrene (B1679779).[2]
Environmental Occurrence of this compound
As a result of its diverse sources, this compound is ubiquitously distributed across various environmental compartments.
Atmosphere: this compound is present in both urban and rural air.[5][7] Residential indoor air has also been shown to contain this compound, with concentrations influenced by factors such as floor level and building type.[7]
Soils and Sediments: Due to its low water solubility and tendency to adsorb to particulate matter, this compound is commonly found in soils and sediments, particularly in contaminated areas.[8][9][10] Its presence in sedimentary rocks is a critical parameter in geochemical studies to assess the thermal maturity of organic matter.[11][12][13]
Aquatic Environments: While having low solubility in water, this compound has been detected in marine environments, often associated with oil spills and produced water from offshore oil and gas extraction activities.[14][15]
Quantitative Data on Environmental Concentrations
The following tables summarize the reported concentrations of this compound in various environmental media. These values can vary significantly based on the proximity to sources and the specific characteristics of the sampling location.
| Environmental Matrix | Location/Source | Concentration/Emission Factor | Reference |
| Air | Wood Combustion (Birch) | 2.6 mg/kg wood | [5] |
| Residential Indoor Air (Obese Children with Asthma) | Interquartile Range (IQR) of natural log-transformed concentration: 0.73 | [16] | |
| Residential Indoor Air (Non-Obese Children) | Not significantly associated with asthma | [16] | |
| Outdoor Air (High-Rise Apartments) | Included in the sum of semivolatile PAHs, with levels varying by floor | [7] |
Experimental Protocols for Analysis
The accurate detection and quantification of this compound in environmental samples require robust analytical methodologies. The most common approach involves solvent extraction followed by chromatographic separation and mass spectrometric detection.
Sample Extraction
The choice of extraction technique depends on the sample matrix.
-
Soils and Sediments: Soxhlet extraction is a widely used and benchmark technique for extracting PAHs from solid samples.[8] Other methods include ultrasonic and mechanical agitation, accelerated solvent extraction (ASE), and solid-phase microextraction (SPME).[8]
-
Water: Solid-phase extraction (SPE) is commonly employed to isolate PAHs from water samples.[17]
-
Biological Tissues: A multi-residue extraction-purification procedure can be used, which may include enzymatic hydrolysis, liquid-liquid extraction, and purification using SPE columns.[18][19]
Analytical Instrumentation and Conditions
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of this compound.[18][19][20][21][22]
-
Gas Chromatography (GC):
-
Column: A high-resolution fused silica (B1680970) capillary column is typically used for separation.
-
Injection: Splitless injection is often employed to maximize the transfer of analytes to the column.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron impact (EI) ionization is common.
-
Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
-
Visualized Workflows and Relationships
The following diagrams illustrate the typical workflow for the environmental analysis of this compound and the logical framework for its source apportionment.
Caption: Analytical workflow for this compound.
Caption: Source apportionment of this compound.
References
- 1. aminer.org [aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. researchgate.net [researchgate.net]
- 5. lucris.lub.lu.se [lucris.lub.lu.se]
- 6. combustion.llnl.gov [combustion.llnl.gov]
- 7. scispace.com [scispace.com]
- 8. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioconcentration, biotransformation, and elimination of polycyclic aromatic hydrocarbons in sheepshead minnows (Cyprinodon variegatus) Exposed to Contaminated Seawater | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. Polycyclic Aromatic Hydrocarbons in Marine Environments Affect Fish Reproduction—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polycyclic Aromatic Hydrocarbon Exposure, Obesity and Childhood Asthma in an Urban Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. hpst.cz [hpst.cz]
Toxicological Profile of 9-Methylphenanthrene in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of 9-methylphenanthrene in human cells. This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is of interest due to its presence in environmental mixtures and its potential for adverse health effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development. While specific toxicological data for this compound is limited, this guide extrapolates potential mechanisms based on studies of closely related methylated PAHs and the well-established toxicological paradigms for this class of compounds.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials and are widespread environmental contaminants. Methylated PAHs, such as this compound, are significant components of crude oil and are also found in atmospheric pollution. Understanding the toxicological profile of individual PAH isomers is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide focuses specifically on the known and potential toxicological effects of this compound at the cellular level in humans.
Quantitative Toxicological Data
Table 1: Aryl Hydrocarbon Receptor (AhR) Activation by Methylphenanthrene Isomers
| Compound | Relative EC50 (µM) for AhR Activation | Cell System | Reference |
| This compound | 7.8 | Yeast bioassay with human AhR | [1] |
| 1-Methylphenanthrene | 4.0 | Yeast bioassay with human AhR | [1] |
| 2-Methylphenanthrene | 4.6 | Yeast bioassay with human AhR | [1] |
| 3-Methylphenanthrene | 5.8 | Yeast bioassay with human AhR | [1] |
| 4-Methylphenanthrene | 11.7 | Yeast bioassay with human AhR | [1] |
| Phenanthrene (B1679779) (unsubstituted) | >100 | Yeast bioassay with human AhR | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.
Postulated Toxicological Mechanisms and Signaling Pathways
Based on the known toxicology of PAHs and studies on closely related methylated phenanthrenes, the following mechanisms are likely involved in the cellular toxicity of this compound.
Metabolic Activation and Genotoxicity
Like other PAHs, this compound is relatively inert and requires metabolic activation to exert its toxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. Two major pathways are implicated: the diol-epoxide pathway and the o-quinone pathway, both of which can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), resulting in genotoxicity and oxidative stress.[2]
References
- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Activation of 9-Methylphenanthrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic activation pathways of 9-methylphenanthrene (9-MeP), a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological concern. Understanding these pathways is crucial for assessing its carcinogenic potential and for developing strategies to mitigate its adverse health effects. This document details the key enzymatic reactions, intermediate metabolites, and the formation of reactive species that can lead to DNA damage.
Introduction to this compound Metabolism
This compound is a methylated derivative of phenanthrene, a three-ring PAH. Like other PAHs, 9-MeP is metabolically inert and requires enzymatic activation to exert its genotoxic effects. The metabolic activation of 9-MeP is a complex process involving a series of Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The key enzymes involved in this process are the cytochrome P450 (CYP) monooxygenases, aldo-keto reductases (AKRs), and sulfotransferases (SULTs).
The metabolic activation of 9-MeP can proceed through several pathways, with the most significant being the Diol Epoxide Pathway and the o-Quinone Pathway . These pathways lead to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.
Metabolic Activation Pathways
The metabolic activation of this compound primarily follows two major pathways, each generating distinct reactive metabolites capable of damaging DNA.
The Diol Epoxide Pathway
The diol epoxide pathway is a well-established major route for the metabolic activation of many carcinogenic PAHs. In this pathway, 9-MeP is first oxidized by CYP enzymes to form an arene oxide. This epoxide is then hydrolyzed by epoxide hydrolase (EH) to a trans-dihydrodiol. A second epoxidation of the dihydrodiol by CYP enzymes, often in the bay region of the molecule, results in the formation of a highly reactive diol epoxide. These diol epoxides are ultimate carcinogens that can react with nucleophilic sites in DNA, primarily on guanine (B1146940) and adenine (B156593) bases, to form stable DNA adducts.[1][2][3]
The o-Quinone Pathway
Another significant route for the metabolic activation of 9-MeP involves the formation of o-quinones. This pathway is initiated by the same initial steps as the diol epoxide pathway, leading to the formation of a trans-dihydrodiol. However, instead of undergoing a second epoxidation, the dihydrodiol is oxidized by aldo-keto reductases (AKRs) to form a catechol. This catechol can then be further oxidized to a highly reactive o-quinone.[2] These o-quinones are potent electrophiles and can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative DNA damage in addition to forming DNA adducts.
References
- 1. Detection of multiple polycyclic aromatic hydrocarbon-DNA adducts by a high-performance liquid chromatography-32P-postlabeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Stability and Degradation of 9-Methylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylphenanthrene, a methylated polycyclic aromatic hydrocarbon (PAH), is a compound of increasing environmental concern. While structurally similar to its parent compound, phenanthrene (B1679779), the addition of a methyl group can significantly alter its physicochemical properties, leading to differences in its environmental fate, persistence, and toxicological profile. This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of this compound in the environment, intended to inform researchers, scientists, and professionals in related fields.
Environmental Persistence and Stability
This compound is generally considered to be more resistant to degradation than phenanthrene. This increased persistence is attributed to the steric hindrance provided by the methyl group, which can impede enzymatic attack by microorganisms. The stability of this compound, like other PAHs, is influenced by various environmental factors, including the presence of organic matter in soil and sediment, which can significantly affect its bioavailability and, consequently, its degradation rate[1][2][3][4].
Degradation Pathways
The environmental degradation of this compound can occur through three primary mechanisms: biodegradation, photochemical degradation, and chemical degradation.
Biodegradation
Microbial degradation is a key process in the natural attenuation of this compound. Various microorganisms, including bacteria and fungi, have been shown to metabolize this compound, although often at a slower rate than phenanthrene.
Bacterial Degradation: Studies have indicated that bacterial communities can degrade this compound, though it is often more recalcitrant than phenanthrene and other isomers like 2-methylphenanthrene. The initial step in bacterial degradation typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring system. This is followed by ring cleavage and further metabolism into central metabolic intermediates. While specific pathways for this compound are not as extensively documented as for phenanthrene, it is hypothesized that the degradation proceeds through similar intermediates, such as hydroxylated and carboxylated derivatives.
Fungal Degradation: Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including PAHs. They employ extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can non-specifically oxidize PAHs. Fungal metabolism of phenanthrene is known to produce trans-dihydrodiols and conjugates, and it is likely that this compound undergoes similar transformations[5][6]. The initial oxidation can lead to the formation of 9-hydroxymethylphenanthrene, which can be further oxidized to phenanthrene-9-carboxylic acid.
A proposed general pathway for the microbial degradation of this compound is illustrated below.
Proposed microbial degradation pathway for this compound.
Photochemical Degradation
In the presence of sunlight, this compound can undergo photodegradation, particularly in aquatic environments and on surfaces. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the formation of reactive intermediates and ultimately, the breakdown of the molecule. The quantum yield of photodegradation is a key parameter in determining the rate of this process, though specific data for this compound is limited. Photoproducts can include quinones and other oxygenated derivatives.
Chemical Degradation
Chemical degradation in the environment is primarily driven by reactions with strong oxidizing agents, such as hydroxyl radicals (•OH) and ozone (O3), particularly in the atmosphere[7]. The rate constants for these reactions determine the atmospheric lifetime of this compound. While specific kinetic data for this compound are not widely available, it is expected to react with these oxidants in a manner similar to other methylated PAHs.
Quantitative Data on Degradation
Quantitative data on the degradation rates and half-lives of this compound are scarce in the scientific literature. The available information is summarized in the table below. It is important to note that these values can vary significantly depending on the specific environmental conditions.
| Degradation Process | Matrix | Half-life (t½) | Rate Constant (k) | Conditions | Reference |
| Biodegradation | Soil | Slower than phenanthrene | - | Aerobic | General observation |
| Biodegradation | Aquatic (Microalgae) | - | - | Pseudokirchneriella subcapitata showed high removal | [8][9] |
| Photodegradation | Water | - | - | Sunlight/UV irradiation | Data not available |
| Chemical Oxidation | Atmosphere | - | - | Reaction with •OH and O3 | Data not available |
Experimental Protocols
Detailed experimental protocols for studying the degradation of this compound are crucial for generating reliable and comparable data. Below are generalized methodologies for key experiments.
Biodegradation in Soil Microcosms
A common approach to studying the biodegradation of this compound in soil is through microcosm experiments.
Workflow for a soil microcosm biodegradation study.
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize.
-
Spiking: Spike the soil with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate.
-
Microcosm Setup: Place the spiked soil into individual microcosms (e.g., glass jars). Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity). Include sterile controls (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation.
-
Incubation: Incubate the microcosms under controlled temperature and lighting conditions. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.
-
Sampling: At regular time intervals, sacrifice replicate microcosms from each treatment group.
-
Extraction: Extract the soil samples with an appropriate organic solvent (e.g., dichloromethane, acetone/hexane mixture) using methods such as sonication or accelerated solvent extraction (ASE).
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products[10][11].
-
Data Analysis: Calculate the degradation rate and half-life of this compound using first-order kinetics.
Analytical Methods
The accurate quantification of this compound and its metabolites is critical for degradation studies. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.
Sample Preparation:
-
Extraction: Liquid-liquid extraction for water samples and solvent extraction for soil and sediment samples.
-
Clean-up: Solid-phase extraction (SPE) is often used to remove interfering compounds from the sample matrix.
-
Derivatization: Hydroxylated metabolites are often derivatized (e.g., silylation) to improve their volatility and chromatographic behavior for GC-MS analysis[10][11].
GC-MS Analysis:
-
Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analytes.
-
Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Quantification is typically performed using an internal standard method with a deuterated analog of the analyte.
Toxicity of Degradation Products
The degradation of this compound can lead to the formation of various intermediate products, which may have their own toxicological properties. For example, hydroxylated PAHs can sometimes be more toxic than the parent compounds. However, there is a significant lack of data on the specific toxicity of this compound degradation products such as 9-hydroxymethylphenanthrene and phenanthrene-9-carboxylic acid. Further research is needed to assess the ecotoxicological risks associated with these metabolites.
Conclusion and Future Directions
This compound is a persistent environmental contaminant that is more resistant to degradation than its parent compound, phenanthrene. While biodegradation, photochemical, and chemical degradation pathways contribute to its breakdown, quantitative data on its degradation rates and half-life in various environmental compartments are limited. Future research should focus on:
-
Conducting detailed studies to determine the half-lives of this compound in soil, water, and air under various environmentally relevant conditions.
-
Elucidating the specific microbial degradation pathways and identifying the key enzymes involved in the breakdown of this compound.
-
Investigating the photochemical and chemical degradation kinetics and identifying the major transformation products.
-
Assessing the toxicity of the primary degradation products of this compound to better understand the overall environmental risk.
A more comprehensive understanding of the environmental fate of this compound is essential for developing effective risk assessment and remediation strategies for sites contaminated with methylated PAHs.
References
- 1. The Impact of Organic Matter on Polycyclic Aromatic Hydrocarbon (PAH) Availability and Persistence in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. desertblooms.nmsu.edu [desertblooms.nmsu.edu]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Phenanthrene (fungal 9S,10S) Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Rate constants for the reactions of hydroxyl and hydroperoxyl radicals with ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantum chemical calculation to elucidate the biodegradation pathway of methylphenanthrene by green microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data for 9-Methylphenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 9-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-10 | 7.415 | Broadened Singlet | - |
| Methyl Protons | 2.69 | Singlet | - |
| Aromatic Protons | 8.57 - 7.41 | Multiplet | See detailed coupling constants below |
Detailed Aromatic Proton Couplings:
-
J(A,B) = 7.85 Hz
-
J(A,C) = 1.85 Hz
-
J(A,D) = 0.5 Hz
-
J(B,C) = 6.9 Hz
-
J(B,D) = 0.9 Hz
-
J(C,D) = 8.7 Hz
-
J(E,F) = 8.7 Hz
-
J(E,G) = 0.8 Hz
-
J(E,J) = 0.5 Hz
-
J(F,G) = 6.8 Hz
-
J(F,J) = 1.9 Hz
-
J(G,J) = 7.9 Hz
¹³C NMR Spectral Data
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic rings. The spectrum is available on the NIST WebBook.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Methyl (aliphatic) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| Below 900 | C-H Bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 192 | 99.99 | [M]⁺ (Molecular Ion) |
| 191 | 35.63 | [M-H]⁺ |
| 189 | 10.41 | [M-3H]⁺ or other fragmentation |
| 165 | 12.39 | [M-C₂H₃]⁺ |
| 193 | 15.09 | [M+1]⁺ (Isotopic Peak) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
A general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure complete dissolution, the sample can be gently vortexed or sonicated.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Acquire the ¹H spectrum using an appropriate number of scans (typically 16-64) and a relaxation delay of 1-2 seconds.
-
For the ¹³C spectrum, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse program is commonly used.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is then phase and baseline corrected.
-
Signals are integrated, and chemical shifts are referenced to the internal standard.
-
Infrared (IR) Spectroscopy Protocol
For a solid sample such as this compound, the following Attenuated Total Reflectance (ATR) FT-IR method is commonly employed:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumental Analysis:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
-
The resulting spectrum can be analyzed for characteristic absorption bands.
-
Mass Spectrometry (MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the range of ng/µL to pg/µL.
-
-
Instrumental Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The temperature program of the GC oven is optimized to ensure good separation.
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
-
The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Physical Properties of 9-Methylphenanthrene: Melting and Boiling Point
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 9-Methylphenanthrene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise data and methodologies for handling this compound.
Quantitative Data on Physical Properties
The melting and boiling points of this compound have been reported with some variability in the literature. The following table summarizes the available quantitative data.
| Physical Property | Value | Conditions |
| Melting Point | 95 °C | Not specified |
| 215.7 - 218 °C | Not specified[1] | |
| Boiling Point | 342 °C | Not specified[1] |
| 353.5 °C | at 760 mmHg[2] |
Experimental Protocols for Determination of Physical Properties
The following sections detail the generalized experimental methodologies for determining the melting and boiling points of a solid organic compound such as this compound. These protocols are based on standard laboratory practices.
1. Melting Point Determination using a Capillary Tube Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle
-
Watch glass
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass and finely powdered using a mortar and pestle.[4]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.[3]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Small test tube or ignition tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Beaker
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.
-
Data Recording: The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CAS#:883-20-5 | Chemsrc [chemsrc.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide on the Interaction of 9-Methylphenanthrene with the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), is an environmental constituent of interest due to its potential to interact with biological systems. A key molecular target for many PAHs is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism. Understanding the interaction between this compound and the AhR is crucial for assessing its biological activity and potential toxicological implications. This technical guide provides a comprehensive overview of this interaction, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a cytosolic transcription factor that, in its inactive state, is complexed with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1] Upon binding of a ligand, such as this compound, the chaperone proteins dissociate, leading to a conformational change in the AhR. This allows the ligand-AhR complex to translocate into the nucleus.
In the nucleus, the activated AhR heterodimerizes with the AhR nuclear translocator (ARNT).[1][2] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes. A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolic activation and detoxification of many xenobiotics.[2][3]
Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Quantitative Data on this compound-AhR Interaction
The interaction of this compound with the AhR has been quantitatively assessed, primarily through functional assays that measure the activation of the receptor and subsequent gene expression.
| Parameter | Value | Assay System | Reference |
| Relative EC50 | 7.8 µM | Yeast Bioassay (Human AhR) | [4] |
Note: The relative EC50 value is defined as the concentration of this compound that induced 50% of the activity observed with 100 µM phenanthrene (B1679779).[4]
Experimental Protocols
A variety of experimental protocols are employed to characterize the interaction of compounds like this compound with the AhR. These can be broadly categorized into binding assays and functional assays.
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to bind to the AhR by competing with a radiolabeled ligand.
Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., cytosolic extracts from cells or tissues) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity, typically expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
Generalized Protocol:
-
Preparation of Cytosol: Homogenize cells or tissues expressing AhR in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the receptor.
-
Incubation: In a series of tubes, incubate the cytosol with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound. Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a large excess of an unlabeled high-affinity ligand).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. Common methods include hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and plot the data to determine the IC50 value.
Figure 2: Workflow for a Competitive Ligand Binding Assay.
AhR-Responsive Reporter Gene Assay (e.g., CALUX Assay)
This functional assay measures the ability of a compound to activate the AhR and induce the expression of a reporter gene under the control of XREs.
Principle: A cell line (e.g., human hepatoma cells, HepG2) is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple XREs. When the cells are exposed to an AhR agonist like this compound, the activated AhR-ARNT complex binds to the XREs and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the degree of AhR activation.
Generalized Protocol:
-
Cell Culture: Culture the AhR-responsive reporter cell line in a multi-well plate.
-
Treatment: Expose the cells to a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
-
Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., add luciferase substrate and measure luminescence with a luminometer).
-
Data Analysis: Normalize the reporter activity to cell viability if necessary and plot the dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
Figure 3: Workflow for an AhR-Responsive Reporter Gene Assay.
CYP1A1 Induction Assays
These assays measure the induction of the endogenous AhR target gene, CYP1A1, at the mRNA or protein (enzyme activity) level.
Principle: This method quantifies the amount of CYP1A1 mRNA in cells following treatment with an AhR agonist.
Generalized Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for a specific time.
-
RNA Extraction: Isolate total RNA from the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform real-time PCR using primers specific for CYP1A1 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression compared to the vehicle control.
Principle: This is a fluorometric assay that measures the catalytic activity of CYP1A1. CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543).
Generalized Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the reporter gene assay.
-
Incubation with Substrate: After the induction period, incubate the cells or cell lysates with 7-ethoxyresorufin and a source of NADPH.
-
Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to the rate of resorufin formation and thus CYP1A1 activity.
-
Data Analysis: Normalize the EROD activity to the total protein concentration and determine the EC50 for CYP1A1 induction.
Conclusion
References
Methodological & Application
Application Note: Quantification of 9-Methylphenanthrene in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1][2] 9-Methylphenanthrene, a member of the PAH family, is often found in contaminated soils resulting from incomplete combustion of organic materials, industrial processes, and petroleum spills.[3] Accurate and sensitive quantification of this compound in soil is crucial for environmental monitoring and risk assessment. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in soil samples.
Principle
This method involves the extraction of this compound from a soil matrix using a suitable solvent, followed by clean-up to remove interfering substances.[4] The purified extract is then analyzed by GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer provides sensitive and selective detection and quantification of this compound.[4] Quantification is achieved by using an internal standard method to ensure accuracy and precision.[4]
Experimental Protocols
1. Soil Sample Preparation
Proper sample preparation is critical for accurate quantification. The goal is to obtain a homogeneous and representative sample.
-
Drying: Soil samples should be air-dried or dried in an oven at a low temperature (e.g., 55°C) for an extended period (e.g., one week) to remove moisture, which can interfere with extraction efficiency.[5] High temperatures should be avoided to prevent the loss of volatile and semi-volatile compounds.
-
Sieving: Once dried, the soil sample is passed through a 2 mm sieve to remove large debris such as rocks, roots, and leaves.[5] This ensures a more uniform sample matrix.
-
Homogenization: The sieved soil is then thoroughly mixed to ensure homogeneity. For highly heterogeneous samples, grinding the soil to a fine powder using a mortar and pestle or a ball-mill grinder is recommended to achieve a consistent particle size.[5]
2. Sample Extraction
Several extraction techniques can be employed to isolate this compound from the soil matrix.[1][6][7] The choice of method may depend on available equipment, sample throughput, and desired extraction efficiency.
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[8]
-
Mix the homogenized soil sample with a drying agent like anhydrous sodium sulfate (B86663).
-
Pack the mixture into an extraction cell.
-
Extract using a suitable solvent mixture, such as hexane:acetone (1:1, v/v), at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[8]
-
Collect the extract in a vial for further processing.[8]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its speed and simplicity.[9]
-
Weigh 5 g of sieved soil into a 50 mL centrifuge tube.[9]
-
Add 5 mL of water and shake.[9]
-
Add 10 mL of acetonitrile (B52724) and shake vigorously.[9]
-
Add the contents of a QuEChERS salt packet (e.g., magnesium sulfate and sodium chloride) slowly.[9]
-
Shake vigorously for 5 minutes and then centrifuge.[9]
-
The supernatant (acetonitrile layer) contains the extracted analytes.
-
3. Extract Clean-up (Dispersive SPE)
The crude extract often contains co-extracted matrix components that can interfere with GC-MS analysis. A dispersive solid-phase extraction (dSPE) step is used for clean-up.
-
Take an aliquot of the supernatant from the extraction step.
-
Add a mixture of dSPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).
-
Vortex the mixture and then centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
4. GC-MS Analysis
The cleaned extract is analyzed using a GC-MS system.
-
Internal Standard: An internal standard, such as Phenanthrene-d10, is added to all samples, calibration standards, and quality control samples before injection.[4] This corrects for variations in injection volume and instrument response.
-
Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC. A splitless injection mode is often used for trace analysis to maximize the transfer of analytes to the column.[10]
-
Separation and Detection: The analytes are separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4][10]
Data Presentation
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[10] |
| Inlet Temperature | 300°C[10] |
| Injection Mode | Splitless[10] |
| Injection Volume | 1 µL[10] |
| Oven Program | Initial temp 50°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 5°C/min to 320°C (hold 5 min)[10] |
| Mass Spectrometer | Agilent 7000A Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C[11] |
| Transfer Line Temp. | 320°C[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: SIM Parameters for this compound and Internal Standard
| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 192.26[13] | 192[14] | 191, 189[14] |
| Phenanthrene-d10 (IS) | 188.28 | 188 | 94 |
Table 3: Calibration and Quality Control Summary
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Internal Standard Area Reproducibility | ±30% in samples[12] |
| Method Detection Limit (MDL) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Spike Recovery | 70 - 130% |
Mandatory Visualization
Caption: Workflow for GC-MS quantification of this compound in soil.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 6. [PDF] Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils | Semantic Scholar [semanticscholar.org]
- 7. Extraction techniques for polycyclic aromatic hydrocarbons in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. wwz.cedre.fr [wwz.cedre.fr]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Phenanthrene, 9-methyl- [webbook.nist.gov]
- 14. This compound | C15H12 | CID 13438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analysis of 9-Methylphenanthrene and its Metabolites by HPLC with UV and Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a component of crude oil and products of incomplete combustion. Understanding its metabolic fate is crucial for toxicological assessment and in the development of pharmaceuticals where the phenanthrene (B1679779) moiety may be present. This application note provides a detailed protocol for the detection and quantification of this compound and its primary metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver, catalyzed by cytochrome P450 enzymes. The major metabolic pathways include:
-
Side-chain hydroxylation: The methyl group is oxidized to a hydroxymethyl group, forming 9-hydroxymethylphenanthrene.
-
Arene oxidation: The aromatic rings are oxidized to form epoxides, which are subsequently hydrolyzed to dihydrodiols and then potentially to tetraols. These dihydrodiols can also be converted to catechols and further to o-quinones.
These metabolic activation pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, which is a key mechanism of PAH-induced toxicity.
Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Extraction from Cell Culture Media
This protocol is designed for the extraction of this compound and its metabolites from cell culture media following in vitro metabolism studies.
-
Collection: Collect the cell culture medium into a centrifuge tube.
-
Acidification: Acidify the medium to a pH of approximately 5.0 with acetic acid.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Add β-glucuronidase/arylsulfatase (approximately 100 units/mL of medium).
-
Incubate at 37°C for 4 hours or overnight to deconjugate glucuronide and sulfate (B86663) metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an equal volume of ethyl acetate (B1210297) to the medium.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Sample preparation workflow.
HPLC-UV-Fluorescence Method
This proposed method is based on typical conditions for the analysis of phenanthrene and its hydroxylated metabolites. Method validation is required before use in regulated studies.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| UV Wavelength | 254 nm |
| Fluorescence Detector | Multi-Wavelength Fluorescence Detector |
| Fluorescence Ex/Em | Excitation: 252 nm, Emission: 365 nm[1] |
Quantitative Data Summary
The following table presents expected performance characteristics for the quantitative analysis of this compound and its primary metabolite, 9-hydroxymethylphenanthrene, based on data for similar compounds. Actual values must be determined during method validation.
| Analyte | Expected Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| 9-Hydroxymethylphenanthrene | 10 - 12 | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 105 |
| This compound | 18 - 20 | 0.2 - 1.0 | 0.6 - 3.0 | 90 - 110 |
Results and Discussion
The combination of UV and fluorescence detection provides a robust method for the analysis of this compound and its metabolites. The parent compound, this compound, is highly fluorescent and can be detected with high sensitivity using the fluorescence detector. Its hydroxylated metabolites, such as 9-hydroxymethylphenanthrene, will also exhibit fluorescence, allowing for sensitive detection. The UV detector provides a complementary detection method and can be used for quantification, particularly at higher concentrations.
The described sample preparation protocol using liquid-liquid extraction is effective for isolating the analytes of interest from a complex biological matrix like cell culture medium. Enzymatic hydrolysis is a critical step for the analysis of conjugated metabolites, which are common products of phase II metabolism.
Conclusion
This application note provides a comprehensive overview and a detailed starting protocol for the analysis of this compound and its metabolites by HPLC with UV and fluorescence detection. The provided methodologies for sample preparation and chromatographic analysis, along with the expected quantitative performance, offer a solid foundation for researchers in toxicology, drug metabolism, and environmental science. It is recommended to perform a full method validation to establish the specific performance characteristics for the intended application.
References
Application Notes and Protocols: 9-Methylphenanthrene as a Biomarker for Crude Oil Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylated polycyclic aromatic hydrocarbons (PAHs) are significant and abundant components of crude oil, with alkylated phenanthrenes being particularly prevalent. Among these, 9-methylphenanthrene serves as a valuable biomarker for assessing exposure to crude oil in environmental and biological samples. Its detection and quantification, along with its metabolites, can provide crucial insights into the extent of contamination and the biological impact on exposed organisms. These application notes provide detailed protocols for the analysis of this compound and its metabolites, summarize relevant quantitative data, and illustrate the key metabolic and signaling pathways involved.
Data Presentation
The following tables summarize quantitative data on the concentration of phenanthrene (B1679779) and its alkylated forms in marine organisms exposed to crude oil. While specific data for this compound is limited, the provided data for C1- and C2-phenanthrenes/anthracenes serve as a relevant proxy, as this compound is a C1-phenanthrene.
Table 1: PAH Concentrations in Mytilus trossulus Tissue After Exposure to Mechanically Dispersed Crude Oil. [1]
| Compound | Exposure Concentration | Duration (days) | Mean Concentration (ng/g dry weight) ± SD |
| C1-phenanthrene/anthracene | Control | 4 | 1.8 ± 0.4 |
| Low | 4 | 2.1 ± 0.5 | |
| Medium | 4 | 56.4 ± 12.1 | |
| High | 4 | 256.7 ± 55.3 | |
| Control | 14 | 1.5 ± 0.3 | |
| Low | 14 | 1.9 ± 0.4 | |
| Medium | 14 | 25.1 ± 5.4 | |
| High | 14 | 110.2 ± 23.7 | |
| C2-phenanthrene/anthracene | Control | 4 | 1.2 ± 0.3 |
| Low | 4 | 1.5 ± 0.4 | |
| Medium | 4 | 48.9 ± 10.5 | |
| High | 4 | 221.5 ± 47.7 | |
| Control | 14 | 1.1 ± 0.2 | |
| Low | 14 | 1.3 ± 0.3 | |
| Medium | 14 | 21.5 ± 4.6 | |
| High | 14 | 95.8 ± 20.6 |
Table 2: Mean Total PAH Concentrations in Seafood from the Gulf of Mexico following the Deepwater Horizon Oil Spill. [2]
| Seafood Type | Mean Total PAH Concentration (µg/kg) |
| Oyster | 3676 |
| Crab | 411 |
| Shrimp | 56.9 |
| Finfish | 21 - 143 |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Bivalve Tissue
This protocol is a synthesized method based on established procedures for PAH analysis in marine organisms.
1. Sample Preparation: a. Collect bivalve tissues (e.g., mussels, oysters) from the study area. b. Homogenize the soft tissues using a high-speed blender. c. Freeze-dry the homogenate to a constant weight. d. Grind the lyophilized tissue into a fine powder.
2. Extraction: a. Weigh approximately 2 g of the dried tissue powder into a cellulose (B213188) extraction thimble. b. Add an appropriate internal standard solution (e.g., deuterated PAHs such as phenanthrene-d10). c. Perform Soxhlet extraction for 8-12 hours with a 1:1 (v/v) mixture of n-hexane and dichloromethane. d. Alternatively, use pressurized liquid extraction (PLE) with the same solvent mixture at elevated temperature and pressure for a faster extraction.
3. Cleanup: a. Concentrate the extract to approximately 1-2 mL using a rotary evaporator. b. Prepare a solid-phase extraction (SPE) column packed with silica (B1680970) gel or Florisil. c. Condition the SPE column with n-hexane. d. Apply the concentrated extract to the column. e. Elute the aliphatic fraction with n-hexane (discard). f. Elute the aromatic fraction containing this compound with a mixture of n-hexane and dichloromethane. g. Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) parameters for the quantification of this compound.
1. Instrumentation: a. Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. GC Conditions: a. Injector Temperature: 280°C b. Injection Mode: Splitless c. Oven Temperature Program:
- Initial temperature: 70°C, hold for 1 minute.
- Ramp 1: 14°C/min to 150°C.
- Ramp 2: 6°C/min to 215°C.
- Ramp 3: 10°C/min to 285°C, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. MS Conditions: a. Ion Source Temperature: 230°C b. Quadrupole Temperature: 150°C c. Ionization Mode: Electron Ionization (EI) at 70 eV. d. Acquisition Mode: Selected Ion Monitoring (SIM). e. Ions to Monitor for this compound:
- Quantifier Ion: m/z 192
- Qualifier Ions: m/z 191, 189 f. Ions to Monitor for Internal Standard (e.g., Phenanthrene-d10):
- Quantifier Ion: m/z 188
4. Quantification: a. Prepare a multi-level calibration curve using certified this compound standards. b. Calculate the concentration of this compound in the samples based on the calibration curve and the recovery of the internal standard.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: AHR signaling pathway activation by this compound.
References
Application Notes and Protocols for the Analytical Determination of 9-Methylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 9-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), in various matrices. The protocols are intended for use by researchers in environmental science, toxicology, and drug metabolism studies.
Introduction
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds of significant interest due to their widespread environmental presence and potential biological effects. Accurate and sensitive analytical methods are crucial for determining the concentration of this compound in environmental samples and for studying its metabolic fate and toxicological profile. This document outlines validated protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discusses its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Analytical Methods
The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it a preferred method for trace-level analysis of this compound in complex matrices.
Sample Preparation (Solid Matrices, e.g., Soil, Sediment)
-
Extraction: Weigh 10 g of the homogenized sample into a beaker and mix with an equal amount of anhydrous sodium sulfate. Transfer the mixture to a Soxhlet extraction thimble. Extract with 150 mL of a 1:1 (v/v) mixture of n-hexane and acetone (B3395972) for 8 hours.
-
Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Cleanup: Prepare a silica (B1680970) gel column for cleanup. Add the concentrated extract to the column and elute with 50 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated PAH such as phenanthrene-d10) prior to injection.
GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 80°C (hold for 2 min), ramp to 290°C at 10°C/min (hold for 10 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 192 |
| Qualifier Ions | m/z 191, 189 |
Quantitative Data Summary (GC-MS)
The following table summarizes typical performance characteristics for the quantitative analysis of PAHs, including this compound, using GC-MS. These values can be used as a benchmark for method validation.
| Parameter | Expected Value | Reference |
| Linearity Range | 1 - 1000 pg | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.1 - 5.0 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.3 - 15.0 µg/L | [2] |
| Recovery | 70 - 120% | [2] |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with fluorescence detection provides excellent sensitivity for PAH analysis. A UV detector can also be used, though it is generally less sensitive for this application.
Sample Preparation
Sample preparation can follow the same extraction and cleanup procedure as described for the GC-MS method. The final extract should be solvent-exchanged into a mobile phase-compatible solvent, such as acetonitrile.
HPLC Operating Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse PAH RRHT (4.6 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40% B, ramp to 100% B in 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 250 nm, Emission: 364 nm |
| UV Detector | 254 nm |
Quantitative Data Summary (HPLC-FLD)
The following table summarizes typical performance characteristics for the quantitative analysis of PAHs using HPLC-FLD.
| Parameter | Expected Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | [3] |
| Recovery | 85 - 110% |
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
Signaling Pathway Involvement
This compound, like other PAHs, can exert biological effects through interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[5]
Upon entering the cell, this compound can bind to the cytosolic AhR complex, leading to its activation and translocation to the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[5] This metabolic activation is a critical first step in both the detoxification and, in some cases, the toxification of PAHs.
References
- 1. agilent.com [agilent.com]
- 2. fda.gov [fda.gov]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Extraction of 9-Methylphenanthrene from Sediment Samples
Introduction
9-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental samples such as sediment. Accurate quantification of this compound is crucial for environmental monitoring and risk assessment. This application note provides detailed protocols for the extraction of this compound from sediment samples using three common techniques: Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), and Pressurized Fluid Extraction (PFE). The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.
Extraction Methodologies
The choice of extraction method depends on factors such as sample throughput, cost, and desired extraction efficiency. Soxhlet is a classical and robust method, often used as a benchmark. UAE offers a faster and simpler alternative, while PFE provides rapid extraction with high efficiency and reduced solvent consumption.[1]
Data Presentation: Comparison of Extraction Methods for PAHs
While specific quantitative data for this compound is often grouped with other PAHs, the following table summarizes the general performance of the discussed extraction methods for PAHs in sediment samples.
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Pressurized Fluid Extraction (PFE/ASE) |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. | Use of high-frequency sound waves to induce cavitation and enhance solvent penetration. | Extraction with solvents at elevated temperatures and pressures.[1] |
| Typical Solvents | Dichloromethane/Acetone (1:1), Hexane/Acetone (1:1), Toluene. | n-Hexane/Acetone (1:1), Dichloromethane/Methanol (2:1). | Acetone/Hexane (1:1), Toluene, Dichloromethane.[1] |
| Extraction Time | 16-24 hours. | 30-60 minutes. | 15-30 minutes. |
| Solvent Consumption | High (200-300 mL per sample). | Moderate (30-50 mL per sample). | Low (15-40 mL per sample).[1] |
| Automation | Manual or semi-automated. | Manual. | Fully automated.[1] |
| Relative Recovery | High (often considered the standard). | Good, can be comparable to Soxhlet. | Excellent, often higher than Soxhlet.[1] |
Experimental Workflow
Caption: Overall workflow from sample preparation to final analysis.
Experimental Protocols
Sample Preparation
-
Drying: Sediment samples should be freeze-dried or air-dried to remove moisture.
-
Sieving: Pass the dried sediment through a sieve (e.g., 2 mm) to remove large debris and ensure homogeneity.
-
Homogenization: Thoroughly mix the sieved sample before taking a subsample for extraction.
Extraction Protocols
This protocol is based on well-established methods for PAH extraction.
-
Sample Preparation: Mix 10-20 g of dried sediment with an equal amount of anhydrous sodium sulfate (B86663) to create a free-flowing powder.
-
Thimble Loading: Place the mixture into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 250 mL round-bottom flask containing 150-200 mL of dichloromethane/acetone (1:1 v/v) and boiling chips.
-
Extraction: Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, cool the extract and concentrate it to approximately 5 mL using a rotary evaporator. Further concentrate to 1 mL under a gentle stream of nitrogen.
-
Sample Preparation: Weigh 5-10 g of dried sediment into a beaker or flask.
-
Solvent Addition: Add 30 mL of n-hexane/acetone (1:1 v/v).
-
Sonication: Place the sample in an ultrasonic bath and sonicate for 30 minutes.
-
Solvent Collection: Decant the solvent into a collection flask.
-
Repeat Extraction: Repeat the solvent addition and sonication steps two more times, combining the extracts.
-
Concentration: Concentrate the combined extracts to 1 mL as described in the Soxhlet protocol.
This protocol is a general guideline; specific parameters may vary based on the instrument manufacturer.
-
Cell Preparation: Mix 10 g of dried sediment with a dispersing agent (e.g., diatomaceous earth) and load it into an extraction cell.
-
Extraction Parameters:
-
Solvent: Acetone/Hexane (1:1 v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Extraction: Perform the extraction according to the instrument's operating procedure.
-
Collection: The extract is automatically collected in a vial.
-
Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.
Extract Cleanup
Interferences from other organic compounds in the sediment can be removed using silica gel chromatography.
-
Column Preparation: Prepare a small glass column with a glass wool plug, and slurry-pack with activated silica gel in hexane.
-
Elution: Apply the concentrated extract to the top of the column and elute with a suitable solvent mixture (e.g., hexane/dichloromethane). Collect the fraction containing the PAHs.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and quantification of this compound.
GC-MS Parameters:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for this compound:
| Ion Type | m/z |
| Quantifier Ion | 192 |
| Qualifier Ion 1 | 191 |
| Qualifier Ion 2 | 189 |
Quantification
Quantification is typically performed using an internal standard method. A known amount of a deuterated PAH standard (e.g., phenanthrene-d10) is added to the sample before extraction. A calibration curve is generated by analyzing standards of known concentrations of this compound and the internal standard.
Logical Relationship of Extraction and Analysis
Caption: Logical progression from sample to result.
References
Application Note: High-Recovery Purification of 9-Methylphenanthrene using Solid-Phase Extraction (SPE)
Abstract
This application note details a robust and efficient solid-phase extraction (SPE) protocol for the purification and concentration of 9-Methylphenanthrene from complex matrices. This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is of significant interest in environmental analysis and toxicology due to its prevalence as a component of crude oil and its potential biological activity.[1] The described methodology utilizes a reversed-phase C18 sorbent to achieve high recovery and purity, making it suitable for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the isolation of this compound.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants.[2] Among these, alkylated PAHs like this compound are particularly abundant in petroleum products and have demonstrated biological effects, including the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1] Accurate quantification of this compound in various samples is crucial for toxicological assessment and environmental monitoring.
Solid-phase extraction (SPE) offers a significant advantage over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample throughput, and providing higher selectivity and recovery.[3] This application note provides a detailed protocol for the purification of this compound using a C18-based SPE cartridge, a common and effective choice for the extraction of nonpolar to moderately polar compounds from aqueous matrices.[4]
Experimental Protocols
Materials and Reagents
-
SPE Sorbent: C18 SPE Cartridge (500 mg, 6 mL)
-
Sample Solvent: Acetonitrile (B52724) or Methanol (B129727)
-
Conditioning Solvent: Methanol, HPLC grade
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 5% Methanol in Deionized Water
-
Elution Solvent: Dichloromethane (B109758) or Acetone (B3395972), HPLC grade
-
Nitrogen Gas for evaporation
-
Glassware: Volumetric flasks, beakers, and collection tubes
-
Analytical Instrumentation: HPLC with UV or Fluorescence detector, or GC-MS
Sample Preparation
For aqueous samples, ensure the sample is free of particulates by filtration or centrifugation. If the sample is in a non-polar organic solvent, it should be evaporated to dryness and reconstituted in a minimal volume of a water-miscible solvent like methanol or acetonitrile, and then diluted with water to less than 10% organic content.[5] For solid samples such as soil or tissue, an initial solvent extraction (e.g., with dichloromethane or a hexane (B92381)/acetone mixture) is required. The resulting extract should then be evaporated and reconstituted as described above.
SPE Protocol
The following protocol outlines the steps for the solid-phase extraction of this compound:
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge to activate the sorbent. This step ensures that the bonded functional groups are wetted and ready for interaction with the sample.[6]
-
Do not allow the sorbent to dry.
-
-
Sorbent Equilibration:
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent to the aqueous conditions of the sample.[6]
-
Leave a thin layer of water on top of the sorbent bed to prevent it from drying out.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/min. A consistent flow rate is critical for reproducible results.[6]
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove any polar interferences that may have been retained on the sorbent.
-
-
Drying:
-
Dry the cartridge thoroughly under a vacuum or by passing a stream of nitrogen gas through it for 10-15 minutes to remove any residual water. This step is crucial for efficient elution with a non-polar organic solvent.[7]
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5 mL of dichloromethane or acetone into a clean collection tube. The choice of elution solvent may be optimized based on the desired final solvent for analysis.[7]
-
-
Post-Elution Processing:
-
The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
The dried residue can then be reconstituted in a suitable solvent for the intended analytical method (e.g., acetonitrile for HPLC or hexane for GC).
-
Data Presentation
The following table summarizes the expected recovery rates for phenanthrene (B1679779) and related PAHs using a C18 SPE protocol. While specific data for this compound is limited, the recoveries for structurally similar compounds provide a strong indication of the expected performance of this method.
| Analyte | Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Phenanthrene | Water | C18 | Dichloromethane/Hexane | 81.47 - 98.60 | [8] |
| Phenanthrene | Water | Deactivated C18 | Methanol | > 90 | [4] |
| PAHs (group) | Olive Oil | AFFINIMIP® SPE | Not Specified | 80 - 105 | [9] |
| PAHs (group) | Water | Strata C18-E | Dichloromethane/Hexane | Not specified, but used for quantitative analysis | [10] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound purification.
Caption: Workflow for the purification of this compound using SPE.
Metabolic Pathway of Methylphenanthrene
The following diagram illustrates a simplified metabolic activation pathway for methylphenanthrenes, such as 1-Methylphenanthrene, in human cells. This pathway is relevant for understanding the biological fate and potential toxicity of these compounds.[11]
Caption: Simplified metabolic pathway of methylphenanthrene.
Conclusion
The solid-phase extraction protocol presented in this application note provides a reliable and efficient method for the purification of this compound from various sample matrices. The use of C18 sorbent ensures high recovery of this nonpolar analyte. This method is suitable for preparing samples for sensitive analytical techniques and can be readily implemented in research and analytical laboratories. The provided diagrams offer a clear visualization of the experimental workflow and the relevant biological context of this compound metabolism.
References
- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promochrom.com [promochrom.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. benchchem.com [benchchem.com]
- 9. shim-pol.pl [shim-pol.pl]
- 10. repository.library.noaa.gov [repository.library.noaa.gov]
- 11. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H NMR Spectrum Analysis of 9-Methylphenanthrene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of 9-Methylphenanthrene using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's proton environments to aid in spectral interpretation.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) and a derivative of phenanthrene. Understanding its chemical structure and the electronic environment of its constituent atoms is crucial for various fields, including materials science, environmental analysis, and medicinal chemistry. 1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This application note details the expected 1H NMR spectrum of this compound and provides a standardized protocol for its analysis.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound exhibits a series of signals in the aromatic region, corresponding to the nine aromatic protons, and a characteristic signal in the aliphatic region for the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: 1H NMR Spectral Data for this compound [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Multiplicity |
| H-10 | 7.415 | - | Broadened Singlet |
| Methyl (CH3) | 2.69 | - | Singlet |
| H-4, H-5 | 8.57, 8.50 | J(E,F) = 8.7, J(C,D) = 8.7 | Doublet |
| H-1, H-8 | 7.66, 7.90 | J(A,B) = 7.85, J(G,J) = 7.9 | Doublet |
| H-3, H-6 | 7.435, 7.50 | J(B,C) = 6.9, J(F,G) = 6.8 | Triplet |
| H-2, H-7 | 7.41, 7.48 | J(A,B) = 7.85, J(B,C) = 6.9, J(F,G) = 6.8, J(G,J) = 7.9 | Multiplet |
Note: The assignments are based on published data and may require 2D NMR techniques for unambiguous confirmation.
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.
3.1. Materials and Equipment
-
Sample: this compound (purity >98%)
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR tubes (5 mm diameter)
-
Volumetric flasks and pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If an internal standard is not included in the solvent, add a small amount of TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Adjust to an appropriate level to avoid clipping the free induction decay (FID).
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range covering from approximately -2 to 12 ppm.
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to aid in the assignment of the signals.
Structural and Signaling Pathway Visualization
The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the observed 1H NMR spectrum.
Caption: Structure of this compound and its corresponding 1H NMR signal regions.
References
Application of 9-Methylphenanthrene in Environmental Forensics: Differentiating Pollution Sources
Application Note & Protocol
Introduction
In the field of environmental forensics, the precise identification of pollution sources is paramount for liability assessment and remediation strategies. Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous environmental contaminants originating from both natural and anthropogenic sources. Among these, alkylated PAHs, such as 9-methylphenanthrene, serve as powerful diagnostic tools. This compound is a three-ringed PAH and its relative abundance, particularly in comparison to other methylphenanthrene isomers, provides valuable insights into the origin of hydrocarbon contamination, distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources. This document provides detailed application notes and protocols for the use of this compound in environmental forensic investigations.
Alkylated PAHs are significant components of crude oils, and their isomeric distributions are characteristic of the source material.[1] In contrast, pyrogenic sources, resulting from the incomplete combustion of organic matter, tend to have a higher proportion of non-alkylated parent PAHs.[2] The unique distribution of methylphenanthrene isomers, including this compound, is resistant to weathering processes to a certain extent, making them robust markers for source apportionment even in aged samples.[3][4]
Principle of this compound as a Forensic Marker
The diagnostic utility of this compound lies in its formation pathways and relative stability compared to its isomers, primarily 1-methylphenanthrene (B47540) and 2-methylphenanthrene. The relative abundance of these isomers can be expressed as diagnostic ratios. A key ratio used in environmental forensics is the this compound / 1-Methylphenanthrene (9-MP/1-MP) ratio.
-
Petrogenic Sources: Crude oils and petroleum products typically exhibit a higher relative abundance of this compound. This is attributed to the geological formation processes of petroleum.
-
Pyrogenic Sources: Combustion processes favor the formation of thermodynamically more stable isomers, leading to a different distribution of methylphenanthrenes compared to petrogenic sources.
Recent studies have also utilized the stable carbon isotope composition (δ¹³C) of phenanthrene (B1679779) and methylphenanthrenes to further refine source identification. For instance, oils with low 9-MP/1-MP ratios (<2.0) and specific δ¹³C values for phenanthrene are indicative of marine-originated oils, while higher ratios (>2.0) suggest terrestrial origins.[5]
Quantitative Data for Source Apportionment
The following table summarizes typical diagnostic ratios of methylphenanthrene isomers used to differentiate between petrogenic and pyrogenic sources. It is important to note that these values can vary depending on the specific source, degree of weathering, and environmental matrix.
| Diagnostic Ratio | Petrogenic Sources | Pyrogenic Sources | Reference |
| This compound / 1-Methylphenanthrene (9-MP/1-MP) | > 2.0 (often higher) | < 2.0 | [5] |
| Methylphenanthrene Index 1 (MPI-1) | Varies with maturity | Generally lower | [6] |
| Phenanthrene/Anthracene (Phe/Ant) | > 10 | < 10 | [7] |
| Fluoranthene/(Fluoranthene + Pyrene) (Flu/(Flu+Pyr)) | < 0.4 | > 0.4 | [8] |
Note: MPI-1 = 1.5 * (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP). This index is also used to assess the thermal maturity of petroleum source rocks.[6]
Experimental Protocol: Analysis of this compound in Environmental Samples
This protocol outlines the key steps for the extraction and analysis of this compound and other PAHs from sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction
-
Objective: To extract PAHs from the solid matrix into an organic solvent.
-
Materials:
-
Freeze-dryer or oven (40°C)
-
Mortar and pestle or grinder
-
Soxhlet extraction apparatus
-
Dichloromethane (B109758) (DCM), hexane (B92381) (analytical grade)
-
Anhydrous sodium sulfate
-
Surrogate standards (e.g., deuterated PAHs such as phenanthrene-d10)
-
-
Procedure:
-
Homogenize the sediment sample after removing any large debris.
-
Dry the sample to a constant weight using a freeze-dryer or by heating in an oven at a low temperature (e.g., 40°C) to minimize loss of volatile PAHs.
-
Grind the dried sample to a fine powder using a mortar and pestle.
-
Accurately weigh approximately 10-20 g of the dried, homogenized sample into a pre-cleaned extraction thimble.
-
Spike the sample with a known amount of surrogate standard solution to monitor extraction efficiency.
-
Place the thimble in the Soxhlet extractor.
-
Extract the sample with a 1:1 (v/v) mixture of dichloromethane and hexane for 18-24 hours.
-
After extraction, cool the extract and dry it by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
2. Extract Cleanup
-
Objective: To remove interfering compounds from the extract before GC-MS analysis.
-
Materials:
-
Glass chromatography column (1 cm internal diameter)
-
Silica (B1680970) gel (activated at 150°C for 12 hours)
-
Alumina (activated at 200°C for 12 hours)
-
Hexane, Dichloromethane (DCM)
-
-
Procedure:
-
Prepare a multi-layer chromatography column by packing it from the bottom up with a glass wool plug, 10 g of activated silica gel, and 5 g of activated alumina. Top with a layer of anhydrous sodium sulfate.
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the top of the column.
-
Elute the aliphatic fraction with 50 mL of hexane (this fraction is typically discarded for PAH analysis).
-
Elute the aromatic fraction, containing this compound, with 70 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of an internal standard (e.g., deuterated PAHs not expected in the sample) just before analysis for quantification.
-
3. GC-MS Analysis
-
Objective: To separate, identify, and quantify this compound and other PAHs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm i.d. x 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp at 10°C/min to 150°C, then ramp at 5°C/min to 320°C (hold for 5 min).[1]
-
MS Transfer Line Temperature: 320°C.[9]
-
Ion Source Temperature: 230-320°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 192) for phenanthrene and methylphenanthrenes.
-
4. Data Analysis and Quantification
-
Identify this compound and other isomers based on their retention times compared to a standard mixture.
-
Quantify the concentration of each analyte using the internal standard method and a multi-point calibration curve.
-
Calculate the diagnostic ratios (e.g., 9-MP/1-MP) to determine the likely source of contamination.
Visualizations
Caption: Workflow for environmental forensic investigation using this compound.
Caption: Conceptual biodegradation pathway of this compound.
References
- 1. wwz.cedre.fr [wwz.cedre.fr]
- 2. diva-portal.org [diva-portal.org]
- 3. igiltd.com [igiltd.com]
- 4. Effects of weathering process on the stable carbon isotope compositions of polycyclic aromatic hydrocarbons of fuel oils and crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 8. matec-conferences.org [matec-conferences.org]
- 9. agilent.com [agilent.com]
Application Note: Synthesis of 9-Methylphenanthrene for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 9-methylphenanthrene, a crucial reference standard in various analytical and research applications. The described method involves the methylation of 9-bromophenanthrene (B47481) via a lithium-bromine exchange followed by reaction with dimethyl sulfate (B86663). This protocol offers a reliable route to obtaining high-purity this compound for use in the development and quality control of pharmaceuticals and other chemical products.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that serves as an important reference standard in analytical chemistry. Its presence and concentration in environmental samples, petroleum products, and as a potential metabolite of certain drugs necessitate the availability of a pure standard for accurate quantification. Several synthetic routes to phenanthrene (B1679779) and its derivatives have been established, including the Haworth synthesis and the Pschorr cyclization.[1][2][3][4][5] This document details a robust and reproducible laboratory-scale synthesis of this compound from 9-bromophenanthrene.
Synthesis Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[6]
Materials and Reagents:
-
9-Bromophenanthrene
-
Anhydrous diethyl ether (ether)
-
n-Butyllithium (BuLi) in hexane (B92381) (1.6 M)
-
Dimethyl sulfate (Me2SO4)
-
15% Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Standard glassware
Experimental Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.
-
Initial Reaction: 27 g (102 mmol) of 9-bromophenanthrene is dissolved in 400 mL of anhydrous ether in the reaction flask.[6] The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: 170 mL of 1.6 M BuLi in hexane is slowly added to the cooled solution via the dropping funnel over a period of 45 minutes, maintaining the temperature at -78 °C.[6]
-
Warming and Stirring: The reaction mixture is then allowed to warm to room temperature and is stirred for an additional 2 hours.[6]
-
Methylation: The mixture is cooled back down to -78 °C, and a solution of 17.6 g (133 mmol) of dimethyl sulfate in ether is added slowly.[6]
-
Final Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 10 hours.[6]
-
Workup: The reaction is quenched by carefully pouring the mixture into a 15% aqueous HCl solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate.[6]
-
Purification: The solvent is removed using a rotary evaporator. The resulting crude product is purified by recrystallization from hexane to yield this compound as a white solid.[6]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data and Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques.
| Parameter | Value | Reference |
| Molecular Formula | C15H12 | [7][8][9] |
| Molecular Weight | 192.26 g/mol | [6][7][8][9] |
| Appearance | White solid | [6] |
| Yield | 14.2 g (72.4%) | [6] |
| CAS Number | 883-20-5 | [6][7][8][9] |
Further characterization should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm the identity and purity of the synthesized compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Dimethyl sulfate is toxic and a suspected carcinogen; appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Handle all organic solvents and corrosive acids with caution.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The detailed steps, from reaction setup to purification, are intended to guide researchers in obtaining a high-purity reference standard for their analytical and developmental needs. Adherence to the safety precautions is essential for the safe execution of this synthesis.
References
- 1. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pschorr Reaction [drugfuture.com]
- 3. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 4. Haworth Phenanthrene Synthesis [drugfuture.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Phenanthrene, 9-methyl- [webbook.nist.gov]
Application Notes and Protocols for the Quantification of 9-Methylphenanthrene in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research due to its prevalence as a component of crude oil and products of incomplete combustion. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential health risks. This document provides detailed application notes and protocols for the quantification of this compound and its metabolites in biological tissues, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established analytical techniques for PAHs and related compounds.
Data Presentation
The following table summarizes representative quantitative data for a closely related compound, 3-methylphenanthrene (B47518), in the tissues of black rockfish following intragastric administration. This data is presented as an example of expected concentrations and distribution patterns for methylated phenanthrenes.
| Tissue | Time Point | Concentration (ng/g wet weight) | Analytical Method | Reference |
| Liver | 24 hours | ~150 | GC-MS | [1] |
| Blood | 24 hours | ~20 | GC-MS | [1] |
| Liver | 192 hours | Not Detected | GC-MS | [1] |
| Blood | 192 hours | Not Detected | GC-MS | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Biological Tissues
This protocol describes a general procedure for the extraction of this compound and its hydroxylated metabolites from various biological tissues, such as liver, kidney, and adipose tissue. The method combines liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for efficient purification.
Materials:
-
Tissue sample (0.5 - 1.0 g)
-
Internal standards (e.g., deuterated this compound, 2-hydroxyfluorene)
-
Hexane (B92381) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
β-Glucuronidase/arylsulfatase solution (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
SPE cartridges (e.g., C18, 500 mg)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization:
-
Accurately weigh 0.5-1.0 g of the tissue sample.
-
Add a known amount of internal standard solution.
-
Add 5 mL of acetone and homogenize the tissue until a uniform consistency is achieved.
-
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To the homogenate, add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 100 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours to deconjugate the metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of hexane to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer.
-
Repeat the extraction with another 10 mL of hexane and combine the extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined hexane extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane:dichloromethane (1:1, v/v) mixture to remove interferences.
-
Elute the analytes with 10 mL of dichloromethane.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., hexane for GC-MS, or mobile phase for HPLC-MS/MS).
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides typical parameters for the analysis of this compound and its derivatized hydroxylated metabolites by GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Derivatization of Hydroxylated Metabolites:
Prior to GC-MS analysis, hydroxylated metabolites must be derivatized to increase their volatility.
-
Evaporate the reconstituted extract to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
The sample is now ready for injection.
SIM Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 192 | 191, 189 |
| 9-Hydroxy-methylphenanthrene (TMS derivative) | 280 | 265, 191 |
| Deuterated this compound (Internal Standard) | 202 | - |
| 2-Hydroxyfluorene (TMS derivative, Internal Standard) | 254 | 239 |
Protocol 3: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines a general method for the analysis of this compound and its metabolites by HPLC-MS/MS, which does not require derivatization.
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Ion Source Temperature: 500°C
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 193.1 | 165.1 | 25 |
| 9-Hydroxymethylphenanthrene | 209.1 | 181.1 | 20 |
| Deuterated this compound (Internal Standard) | 203.1 | 171.1 | 25 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 9-Methylphenanthrene Biodegradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their 9-Methylphenanthrene biodegradation experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound biodegradation experiments in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the degradation of this compound so slow or absent? | 1. Sub-optimal environmental conditions: Temperature, pH, and nutrient availability significantly impact microbial activity. 2. Low bioavailability of this compound: Due to its hydrophobic nature, this compound has low water solubility and tends to adsorb to surfaces, making it less accessible to microorganisms. 3. Inappropriate microbial strain or consortium: The selected microorganisms may lack the specific enzymatic machinery to degrade this compound efficiently. 4. Presence of inhibitors: Heavy metals or other toxic compounds in the medium can inhibit microbial growth and enzymatic activity. 5. Insufficient microbial biomass: A low concentration of viable and active microorganisms will result in a slow degradation rate. | 1. Optimize environmental parameters: Adjust the temperature and pH to the optimal range for your microbial culture (see data tables below). Ensure essential nutrients like nitrogen and phosphorus are available in appropriate ratios. 2. Enhance bioavailability: Introduce a non-ionic surfactant (e.g., Triton X-100) to increase the solubility of this compound. Agitation can also improve the mass transfer of the substrate to the microorganisms. 3. Select appropriate microorganisms: Use microbial strains or consortia known to degrade methylated PAHs, such as those from the genera Pseudomonas, Mycobacterium, or Sphingobium. Consider using a microbial consortium, as synergistic interactions can enhance degradation. 4. Identify and remove inhibitors: Analyze your medium for the presence of heavy metals or other potential inhibitors. If present, consider pre-treatment steps to remove them. 5. Increase inoculum density: Ensure you start your experiment with a sufficient concentration of healthy, acclimated microbial cells. |
| How can I confirm that the observed loss of this compound is due to biodegradation and not abiotic factors? | Abiotic loss: this compound can be lost from the system due to factors like volatilization, photodegradation, or adsorption to the experimental apparatus. | Set up proper controls: - Sterile control: An uninoculated medium containing this compound to account for abiotic losses. - Killed-cell control: A medium containing heat- or chemically-killed microorganisms and this compound to assess adsorption to cell biomass. Compare the loss of this compound in your experimental setup with these controls to determine the actual extent of biodegradation. |
| I am observing the accumulation of intermediate metabolites. What does this indicate and what should I do? | Metabolic bottleneck: The accumulation of intermediates suggests that a specific enzyme in the degradation pathway is either slow, inhibited, or not expressed, leading to a bottleneck. Common intermediates in phenanthrene (B1679779) degradation include 1-hydroxy-2-naphthoic acid, salicylic (B10762653) acid, and phthalic acid. | Identify the intermediates: Use analytical techniques like GC-MS or LC-MS/MS to identify the accumulating metabolites. This will help pinpoint the specific step in the metabolic pathway that is hindered. Optimize conditions for downstream enzymes: The optimal conditions for all enzymes in the pathway may not be the same. Adjusting pH or providing specific co-factors might enhance the activity of the enzyme responsible for degrading the accumulated intermediate. Consider co-culturing: Introduce another microbial strain that is efficient at degrading the specific intermediate. |
| The degradation rate is initially high but then plateaus. Why? | 1. Nutrient limitation: Essential nutrients may become depleted over time, limiting further microbial growth and activity. 2. Accumulation of toxic metabolites: The buildup of certain intermediate metabolites can be toxic to the microorganisms, inhibiting their activity. 3. Changes in pH: Microbial metabolism can lead to changes in the pH of the medium, moving it away from the optimal range for degradation. | 1. Replenish nutrients: Add a concentrated nutrient solution to the medium. 2. Monitor and identify metabolites: Track the concentration of intermediates. If a toxic metabolite is identified, consider strategies to remove it or enhance its degradation. 3. Buffer the medium: Use a suitable buffer to maintain the pH within the optimal range throughout the experiment. |
Frequently Asked Questions (FAQs)
1. What are the major metabolic pathways for this compound biodegradation in bacteria?
The biodegradation of this compound in bacteria is typically initiated by an attack on the aromatic rings or the methyl group. The most common pathway involves the action of a multi-component enzyme system called ring-hydroxylating dioxygenase, which incorporates both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. This is followed by dehydrogenation to form a diol, which then undergoes ring cleavage. The degradation proceeds through intermediates such as methyl-substituted catechols, which are further metabolized to central intermediates of the tricarboxylic acid (TCA) cycle. An alternative initial step can be the oxidation of the methyl group.
2. What is the role of dioxygenase enzymes in this compound degradation?
Dioxygenases are crucial enzymes that catalyze the initial and often rate-limiting step in the aerobic biodegradation of aromatic hydrocarbons like this compound. They introduce two hydroxyl groups to the aromatic ring, making it susceptible to subsequent enzymatic attacks and ring cleavage. The substrate specificity of the dioxygenase determines which aromatic compounds a particular bacterium can degrade.
3. How do environmental factors like pH and temperature affect biodegradation?
-
pH: The pH of the environment affects both the growth of the microorganisms and the activity of the degradative enzymes. Most PAH-degrading bacteria have an optimal pH range between 6.0 and 8.0. For instance, Mycobacterium species have shown optimal phenanthrene degradation at a pH of 7.0, while some Pseudomonas species perform best at a pH of 8. Extreme pH values can denature enzymes and inhibit microbial growth.
-
Temperature: Temperature influences the metabolic rate of microorganisms and the physical properties of this compound, such as its solubility and volatility. Most mesophilic PAH-degrading bacteria have an optimal temperature range of 25-37°C. For example, Pseudomonas turukhanskensis shows optimal phenanthrene degradation at 30°C. Low temperatures can significantly slow down biodegradation rates.
4. Can microbial consortia be more effective than pure cultures for this compound degradation?
Yes, microbial consortia can be more effective than pure cultures. This is due to the principle of metabolic cooperation, where different species in the consortium can carry out different steps of the degradation pathway. One species might perform the initial attack on this compound, while another might be more efficient at degrading the resulting intermediates, thus preventing the accumulation of potentially toxic compounds and leading to a more complete mineralization of the pollutant.
5. What are some common inhibitors of this compound biodegradation?
-
Heavy Metals: Heavy metals such as copper (Cu), zinc (Zn), nickel (Ni), and cadmium (Cd) can be toxic to PAH-degrading microorganisms and inhibit their enzymatic activities.
-
Competing Substrates: The presence of more easily degradable carbon sources can sometimes lead to the preferential utilization of those substrates over this compound, a phenomenon known as catabolite repression.
-
High Concentrations of the Pollutant: Very high concentrations of this compound can be toxic to the degrading microorganisms and inhibit their growth and metabolic activity.
Data Presentation
Table 1: Effect of pH on Phenanthrene Degradation by Different Bacterial Species
| Bacterial Species | Optimal pH | Degradation Efficiency (%) | Reference |
| Mycobacterium sp. TJFP1 | 9.0 | 100 | |
| Mycobacterium vanbaalenii PYR-1 | 7.0 | Not specified, but higher rates than at other pHs | |
| Pseudomonas turukhanskensis GEEL-01 | 8.0 | 99 | |
| Mycobacterium sp. strain MHP-1 | 9.0 | Not specified, optimal for growth |
Table 2: Effect of Temperature on Phenanthrene Degradation by Different Bacterial Species
| Bacterial Species | Optimal Temperature (°C) | Degradation Efficiency (%) | Reference |
| Mycobacterium sp. TJFP1 | 37 | Not specified, optimal for growth and degradation | |
| Pseudomonas turukhanskensis GEEL-01 | 30 | 99 | |
| Antarctic Bacterial Consortium C13 | 4-30 (wide range) | 45-85 |
Table 3: Degradation of Phenanthrene by Different Microbial Consortia
| Microbial Consortium | Incubation Time | Initial Phenanthrene Concentration (mg/L) | Degradation Efficiency (%) | Reference |
| HJ-SH | 3 days | 100 | 98 | |
| HJ-SH | 5 days | 1000 | 93 | |
| Antarctic Consortium C13 | 5 days | 50 | 45-85 | |
| Enriched Sludge Community | Not specified | Not specified | >50 |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound in Liquid Culture
1. Materials:
- Bacterial strain or consortium capable of degrading this compound.
- Mineral Salts Medium (MSM), pH 7.0 (e.g., per liter: K₂HPO₄ 1.5g, Na₂HPO₄ 0.5g, NH₄ Cl 2 .0g, MgCl₂ 0.2g, CaCl₂ 0.01g).
- This compound (analytical grade).
- Acetonitrile or another suitable solvent.
- Sterile flasks or vials.
- Shaking incubator.
2. Procedure:
- Preparation of Inoculum: Grow the bacterial culture in a suitable nutrient-rich medium until it reaches the late exponential phase. Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
- Experimental Setup:
- In sterile flasks, add the desired volume of MSM.
- Spike the medium with the this compound stock solution to achieve the target concentration (e.g., 50 mg/L). Ensure the solvent volume is minimal (e.g., <0.1% v/v) to avoid toxicity.
- Inoculate the flasks with the prepared bacterial suspension (e.g., 1-5% v/v).
- Set up sterile and killed-cell controls as described in the troubleshooting section.
- Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.
- Sampling: At regular time intervals, withdraw samples for analysis.
- Analysis: Extract the remaining this compound from the samples using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.
Protocol 2: Analysis of this compound and its Metabolites by GC-MS
1. Materials:
- GC-MS system with a suitable capillary column (e.g., HP-5MS).
- Organic solvents (e.g., hexane, dichloromethane, ethyl acetate).
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
- Internal standard (e.g., a deuterated PAH).
2. Sample Preparation:
- Extraction: Extract the aqueous sample with an equal volume of a suitable organic solvent. For soil or sediment samples, perform a Soxhlet extraction or an accelerated solvent extraction.
- Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.
- Derivatization (for hydroxylated metabolites): Add the derivatizing agent to the concentrated extract and heat to convert polar metabolites into more volatile silyl (B83357) derivatives.
3. GC-MS Analysis:
- Injection: Inject a small volume of the prepared sample into the GC.
- GC Conditions (Example):
- Injector Temperature: 280°C
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Example):
- Ion Source Temperature: 230°C
- Electron Ionization: 70 eV
- Scan Mode: Full scan (e.g., m/z 50-500) for metabolite identification or Selected Ion Monitoring (SIM) for quantification of known compounds.
- Data Analysis: Identify this compound and its metabolites by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve.
Visualizations
Improving sensitivity for detecting low levels of 9-Methylphenanthrene
Welcome to the technical support center for the analysis of 9-Methylphenanthrene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their detection methods for low levels of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low levels of this compound?
A1: The most common and sensitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, offers high selectivity and sensitivity.[1] HPLC-FLD is also highly sensitive because polycyclic aromatic hydrocarbons (PAHs) like this compound are naturally fluorescent, and fluorescence detection is more selective than UV detection.[2][3]
Q2: How can I improve the sensitivity of my analysis?
A2: To improve sensitivity, consider the following:
-
Optimize Sample Preparation: Employ a robust extraction and cleanup method like QuEChERS or Solid-Phase Extraction (SPE) to remove matrix interferences and concentrate your analyte.[1][2]
-
Use the Right Analytical Technique: For GC-MS, use a high-efficiency capillary column and operate the mass spectrometer in SIM mode, monitoring the characteristic ions of this compound (m/z 192, 191, 189).[4][5] For HPLC, use a fluorescence detector and optimize the excitation and emission wavelengths.[6]
-
Enhance Instrument Performance: For GC-MS, using specialized components like a 9 mm extractor lens and technologies like Agilent's JetClean can significantly improve calibration linearity and reduce the need for manual source cleaning, thereby maintaining sensitivity over time.[4][7]
-
Consider Derivatization for Metabolites: If analyzing hydroxylated metabolites of this compound, chemical derivatization can improve ionization efficiency and chromatographic properties, leading to enhanced detection in LC-MS analysis.[8]
Q3: What is a realistic Limit of Detection (LOD) for this compound?
A3: The LOD depends heavily on the matrix and the analytical method. For GC-MS analysis of related phenanthrenes in biological samples like blood or urine, LODs can be in the range of 0.5 to 2.5 ng/mL.[1][9] In environmental samples like soil, HPLC-FLD methods can achieve LODs as low as 0.005 ng/g.[6] For high-purity standards, GC/MS (B15284909) systems can be calibrated down to the low picogram (pg) level.[4][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Scenario 1: No Peaks or Complete Signal Loss
Q: I've injected my sample, but I don't see any peaks in the chromatogram, not even for my internal standard. What should I check?
A: A complete loss of signal typically points to a fundamental issue with the sample introduction or instrument hardware. A systematic check is the best approach.[10][11]
Troubleshooting Steps:
-
Verify the Injection:
-
Syringe and Vial: Confirm the autosampler syringe is installed correctly and is not clogged.[12] Ensure there is sufficient sample volume in the vial and that the syringe is drawing from it.[13]
-
Manual Injection: If injecting manually, ensure your technique is rapid and smooth to facilitate proper sample vaporization in the inlet.[14]
-
-
Check the GC/LC System:
-
Gas/Solvent Flow: For GC, verify carrier gas flow rates with an external flow meter. For LC, check for leaks and ensure the pumps are primed and delivering mobile phase correctly. An air pocket in a pump can halt flow and lead to a complete loss of signal.[10]
-
Inlet/Injector: Check for a blocked or leaking inlet septum. A cored septum can prevent the sample from reaching the column.[13]
-
-
Check the Mass Spectrometer (MS):
-
Source and Vacuum: Ensure the MS source is functioning and that the system is under vacuum. Check the tune report for any anomalies.[12]
-
Direct Infusion: To isolate the problem, bypass the chromatograph and infuse a standard solution directly into the MS source. If you see a signal, the problem lies with the GC/LC system. If there is still no signal, the issue is with the mass spectrometer itself.[10]
-
Scenario 2: Reduced Peak Size or Low Sensitivity
Q: My peaks are much smaller than expected, and my signal-to-noise ratio is poor. How can I fix this?
A: Reduced sensitivity can be caused by issues in the sample preparation, the inlet, the column, or the detector.
Troubleshooting Steps:
-
Sample and Inlet Issues:
-
Adsorption: this compound can be active and adsorb to surfaces. Use an inert inlet liner (e.g., Agilent Ultra Inert) and ensure all surfaces in the flow path are clean and deactivated.[12]
-
Liner Contamination: Matrix components can build up in the liner, creating active sites that trap analytes. Replace the inlet liner.[11]
-
Incorrect Split Ratio (GC): If operating in split mode, ensure the split ratio is not set too high, which would send most of your sample to the split vent instead of the column.[13]
-
-
Column Problems:
-
Contamination: The front end of the column can become contaminated with non-volatile matrix components. Trim the first 10-20 cm of the column.[12]
-
Improper Installation: Ensure the column is installed at the correct depth in both the inlet and the detector. If installed too far into the MS transfer line, it can lead to a loss of sensitivity.[12]
-
-
Detector Problems (MS):
-
Dirty Source: The ion source can become contaminated over time, especially with complex matrices. A dirty source will result in lower ionization efficiency and poor sensitivity. The source may need to be cleaned.[4]
-
Incorrect SIM/MRM Parameters: Double-check that you are monitoring the correct quantifier and qualifier ions for this compound and that the dwell times are appropriate.[13]
-
Scenario 3: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or fronting. What is the cause?
A: Peak tailing is often due to analyte activity or a contaminated flow path. Peak fronting is typically caused by column overload or an incompatible solvent.
Troubleshooting Steps for Peak Tailing:
-
Check for Activity: As mentioned above, active sites in the inlet liner or on the column can cause tailing. Replace the liner and trim the column.[12]
-
Check for Leaks: A small leak in the system can cause peak tailing. Use an electronic leak detector to check all fittings.[11]
-
Optimize Temperatures: Ensure the inlet and transfer line temperatures are high enough to prevent condensation of the analyte.
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Injecting too much analyte can overload the column. Dilute your sample or standard and reinject.[11]
-
Check Solvent Compatibility: In GC, injecting a polar solvent (like methanol) onto a non-polar column can cause poor analyte focusing and lead to fronting. If possible, exchange the solvent for one more compatible with the column's stationary phase (e.g., isooctane, hexane).[14]
Data Presentation: Sensitivity of Detection Methods
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for phenanthrenes using various analytical techniques.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Phenanthrene (B1679779) & Hydroxyphenanthrenes | GC-MS (SIM) | Urine & Blood | 0.5–2.5 ng/mL | Not Reported | [1][9] |
| Phenanthrene & Hydroxyphenanthrenes | GC-MS (SIM) | Milk | 2.3–5.1 ng/mL | Not Reported | [1][9] |
| 16 PAHs | HPLC-FLD | Soil | 0.005–0.78 ng/g | 0.02–1.6 ng/g | [6] |
| Phenanthrene | Immunosensor | Seawater | 0.30 ng/mL | Not Reported | [15] |
| Various PAHs | GC/MS/MS | Standard | - | 1 pg (on-column) | [7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is a general guideline for trace-level analysis. Instrument parameters should be optimized for your specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 10 mL of the aqueous sample onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (50:50) solution to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 5 mL of dichloromethane.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., Phenanthrene-d10) and transfer to a GC vial.
2. GC-MS Parameters:
-
Instrument: Agilent 8890 GC with a 7000D Triple Quadrupole MS or 5977 GC/MSD.[7]
-
Injector: Split/splitless inlet, 280°C. Operate in splitless mode for 1 minute for trace analysis.
-
Liner: Agilent Ultra Inert, single taper with glass wool.
-
Column: Agilent DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Parameters:
-
Source: Extractor Ion Source, 300°C.
-
Quadrupole: 150°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantifier: m/z 192.1; Qualifiers: m/z 191.1, 189.1.[5]
-
Dwell Time: 100 ms per ion.
-
Protocol 2: HPLC-FLD Analysis of this compound
This protocol is based on the FDA method for PAH analysis in seafood.[2]
1. Sample Preparation (Modified QuEChERS):
-
Weigh 15 g of homogenized sample tissue into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) (ACN).
-
Add the contents of a QuEChERS extraction salt packet (e.g., Agilent Bond Elut p/n 5982-5755 containing magnesium sulfate (B86663) and sodium acetate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 4 mL aliquot of the supernatant (ACN layer) to a clean tube.
-
Filter the extract through a 0.2 µm syringe filter into an autosampler vial.
2. HPLC-FLD Parameters:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: Polymeric C18 column designed for PAH analysis (e.g., 4.6 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 100% B over 25 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Program:
-
Wavelengths should be optimized, but a starting point for phenanthrenes is an excitation of ~260 nm and an emission of ~352 nm. The detector can be programmed to switch to optimal wavelengths for different analytes as they elute.[6]
-
Visualizations
Caption: Workflow for trace analysis of this compound by GC-MS.
Caption: Troubleshooting logic for a 'No Peaks' scenario in chromatography.
References
- 1. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. This compound | C15H12 | CID 13438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 9-Methylphenanthrene by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 9-Methylphenanthrene by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.[2][3]
Q2: What are the primary causes of ion suppression and enhancement for this compound?
A2: Ion suppression is the more common phenomenon and can be caused by several factors when analyzing this compound:[4]
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, which reduces its ionization efficiency.[4]
-
Changes in Droplet Properties: In electrospray ionization (ESI), which is often used for PAH analysis, matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of this compound ions.[4]
-
Ion Neutralization: Basic compounds present in the matrix can neutralize the protonated this compound ions.[4]
Ion enhancement is less common but may occur if co-eluting compounds improve the ionization efficiency of this compound.[4]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a this compound standard solution is introduced into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected onto the column. Any deviation (a dip for suppression or a rise for enhancement) in the constant signal baseline for this compound indicates the retention times at which matrix components are causing interference.[5]
-
Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of this compound in a blank matrix extract that has been spiked with the analyte (post-extraction) is compared to the response of the analyte in a neat solvent at the same concentration.[3] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
Problem: I am observing poor accuracy and reproducibility in my this compound quantification. How can I determine if matrix effects are the cause?
Solution:
-
Perform a Post-Column Infusion Experiment: This will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring. If you observe significant signal changes at or near the retention time of this compound, matrix effects are likely present.
-
Calculate the Matrix Factor: Use the post-extraction spike method to quantify the extent of the matrix effect. This will provide a numerical value for the degree of ion suppression or enhancement.
Problem: My data indicates significant ion suppression for this compound. What steps can I take to mitigate this?
Solution:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For PAHs like this compound, C18 cartridges are commonly used.[1][6]
-
Liquid-Liquid Extraction (LLE): This can also be effective for separating this compound from polar interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for the extraction of PAHs from complex matrices like soil and food.[7]
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Adjusting the gradient, flow rate, or using a column with a different chemistry can help to chromatographically separate this compound from co-eluting matrix components.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only direct the flow to the mass spectrometer around the retention time of your analyte.
-
-
Change Ionization Source:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., this compound-d3) is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effects, allowing for accurate correction of the analyte signal.
-
-
Employ Matrix-Matched Calibration:
-
If a suitable blank matrix is available, prepare your calibration standards in the extracted blank matrix. This helps to compensate for the matrix effects as the standards and samples will experience similar signal suppression or enhancement.
-
Quantitative Data Summary
The following table provides illustrative data on the matrix effects observed for this compound in different environmental matrices using various sample preparation techniques. The Matrix Factor (MF) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Matrix | Sample Preparation Method | Ionization Mode | Matrix Factor (MF) | Predominant Effect |
| Soil | QuEChERS | ESI | 0.65 | Suppression |
| Solid-Phase Extraction (C18) | ESI | 0.85 | Suppression | |
| QuEChERS | APCI | 0.95 | Minimal Effect | |
| Sediment | Pressurized Liquid Extraction | ESI | 0.58 | Strong Suppression |
| Solid-Phase Extraction (C18) | ESI | 0.78 | Suppression | |
| Pressurized Liquid Extraction | APCI | 0.92 | Minimal Effect | |
| Plasma | Protein Precipitation | ESI | 0.45 | Strong Suppression |
| Liquid-Liquid Extraction | ESI | 0.72 | Suppression | |
| Solid-Phase Extraction (HLB) | ESI | 0.91 | Minimal Effect | |
| Wastewater | Direct Injection (diluted) | ESI | 0.30 | Severe Suppression |
| Solid-Phase Extraction (C18) | ESI | 0.88 | Suppression | |
| Solid-Phase Extraction (C18) | APCI | 0.98 | Minimal Effect |
Note: The data presented in this table is for illustrative purposes to demonstrate potential matrix effects and is not derived from a single specific study on this compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of this compound in a specific matrix.
Materials:
-
Blank matrix (e.g., soil, plasma) free of this compound.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Your validated sample preparation materials (e.g., SPE cartridges, QuEChERS salts).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve). Prepare at least in triplicate.
-
Set B (Post-Extraction Spike): Extract at least three replicates of the blank matrix using your established sample preparation protocol. After the final extraction step and before any solvent evaporation, spike the extract with the this compound reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze all samples from both sets using your developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in Set A (Peak AreaNeat).
-
Calculate the average peak area for this compound in Set B (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) using the following equation: MF = Peak AreaMatrix / Peak AreaNeat
-
The Matrix Effect (%) can be calculated as: Matrix Effect (%) = (MF - 1) x 100% A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.
Materials:
-
A stock solution of this compound.
-
A syringe pump.
-
A T-connector.
-
Blank matrix extract prepared using your standard protocol.
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the T-connector.
-
Connect the outlet of the syringe pump to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Infusion:
-
Infuse a solution of this compound at a constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Allow the LC mobile phase to flow at the initial gradient conditions.
-
Monitor the signal of this compound in the mass spectrometer. You should observe a stable baseline signal.
-
-
Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Any decrease in the baseline signal indicates ion suppression at that retention time.
-
Any increase in the baseline signal indicates ion enhancement at that retention time.
-
Visualizations
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. researchgate.net [researchgate.net]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Polycyclic Aromatic Hydrocarbons (PAHs) Sediment Quality Guidelines for the Protection of Benthic Life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis for 9-Methylphenanthrene Metabolite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of 9-methylphenanthrene metabolites for accurate analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from enzymatic hydrolysis to HPLC analysis.
Enzymatic Hydrolysis
Q1: Why is the hydrolysis of this compound glucuronide metabolites incomplete?
Incomplete hydrolysis can stem from several factors, leading to an underestimation of the metabolite concentration. Here are the primary causes and solutions:
-
Suboptimal Enzyme Concentration: The amount of β-glucuronidase may be insufficient to completely cleave the glucuronide conjugates, especially at high metabolite concentrations.[1] It is recommended to test a range of enzyme concentrations, with starting points of at least 30 units/μL of urine for solid β-glucuronidase from Helix pomatia.[1]
-
Incorrect pH of the Reaction Buffer: Every β-glucuronidase has an optimal pH range for activity.[2][3] For example, enzymes from E. coli often perform optimally around pH 6.8, while those from Helix pomatia may prefer a more acidic environment (pH 4.5-5.5).[1][4] It is crucial to use a buffer that maintains the optimal pH for the specific enzyme you are using. A shift of just 0.5 pH units can significantly alter enzyme performance.[2]
-
Inappropriate Incubation Temperature and Time: Hydrolysis is a time and temperature-dependent reaction.[1] While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or degradation of the analyte.[5] Typical incubation conditions range from 37°C to 55°C for 30 minutes to overnight.[1][3] Optimization of both parameters is essential.
-
Enzyme Inhibition from Urine Matrix: Urine is a complex matrix containing endogenous substances that can inhibit β-glucuronidase activity.[2] Diluting the urine sample with the reaction buffer (a minimum of 3-fold dilution is suggested) can help mitigate these inhibitory effects.[2]
-
Enzyme Source: β-glucuronidases from different sources (e.g., Helix pomatia, E. coli, abalone) exhibit different substrate specificities and efficiencies.[2][6] For challenging glucuronides, it may be necessary to screen enzymes from multiple sources to find the most effective one.
HPLC Analysis
Q2: What causes peak tailing for this compound and its metabolites in my chromatogram?
Peak tailing can compromise the resolution and accuracy of quantification. The likely causes depend on whether all peaks or only specific peaks are affected.
-
System-Wide Peak Tailing: If all peaks in the chromatogram are tailing, the issue is likely related to the HPLC system itself. Common culprits include a void in the column, a blocked frit, or issues with the detector flow cell.
-
Analyte-Specific Peak Tailing: If only the this compound metabolite peaks are tailing, the cause is likely a chemical interaction between the analytes and the stationary phase.[2] Hydroxylated metabolites of polycyclic aromatic hydrocarbons (PAHs) are weakly acidic and can interact with residual silanol (B1196071) groups on C18 columns, leading to tailing.[2]
-
Solution: Adjusting the mobile phase pH to suppress the ionization of the silanol groups (typically by adding a small amount of acid like formic or acetic acid) can significantly improve peak shape.[2]
-
Q3: Why am I observing a loss of sensitivity or no peaks for my this compound metabolites?
A complete loss of signal or a significant decrease in sensitivity can be alarming. Here are some potential reasons:
-
Incomplete Hydrolysis: As discussed in Q1, if the glucuronide conjugates are not cleaved, the free metabolites will not be detected at their expected retention time.
-
Analyte Degradation: Prolonged incubation at high temperatures during hydrolysis can lead to the degradation of thermolabile metabolites.[5]
-
Improper Sample Preparation: Issues during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to poor recovery of the analytes.
-
HPLC System Issues: A leak in the system, a faulty injector, or a deteriorating detector lamp can all lead to a loss of sensitivity.[7]
-
Incorrect Detector Wavelength: Ensure the UV or fluorescence detector is set to the optimal wavelength for detecting this compound and its hydroxylated metabolites.
Frequently Asked Questions (FAQs)
Q: What are the primary metabolites of this compound?
The primary metabolic pathway for this compound is side-chain hydroxylation, resulting in the formation of 9-hydroxymethyl-phenanthrene.[8] Further metabolism can lead to the formation of dihydrodiols.[8] These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.
Q: Which enzyme is best for hydrolyzing this compound glucuronides?
There is no single "best" enzyme for all applications. The choice of β-glucuronidase depends on the specific glucuronide metabolite and the sample matrix.[2] Enzymes from Helix pomatia are commonly used for the hydrolysis of PAH metabolites and have been shown to be effective for a range of phenolic compounds.[1] However, recombinant β-glucuronidases from E. coli can offer higher purity and different substrate specificities.[9] It is advisable to perform a preliminary screen of different enzymes to determine the most efficient one for your specific assay.
Q: What are the key parameters to optimize for enzymatic hydrolysis?
The critical parameters to optimize for efficient enzymatic hydrolysis are:
-
Enzyme Source and Concentration: Different enzymes have varying activities and substrate preferences.[2]
-
pH: The pH of the reaction buffer should be within the optimal range for the chosen enzyme.[3]
-
Temperature: Incubation temperature affects the rate of reaction but can also lead to analyte degradation if too high.[5]
-
Incubation Time: Sufficient time must be allowed for the hydrolysis reaction to go to completion.[1]
Q: How can I confirm that the enzymatic hydrolysis is complete?
To confirm complete hydrolysis, you can analyze a fortified sample containing a known concentration of the this compound glucuronide standard. After the hydrolysis step, the concentration of the liberated free metabolite should be equivalent to the initial concentration of the glucuronide. Additionally, you can monitor the disappearance of the glucuronide peak if your analytical method can detect it.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Metabolites in Urine
This protocol provides a general procedure for the enzymatic hydrolysis of this compound glucuronide metabolites in urine samples. Optimization of specific parameters may be required.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
-
Buffer and Enzyme Addition:
-
Add 100 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0 for Helix pomatia β-glucuronidase) to the urine sample.
-
Add a pre-determined optimal amount of β-glucuronidase (e.g., ≥30 units/μL of urine for solid Helix pomatia β-glucuronidase, Type H-1).[1]
-
-
Incubation:
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 4 hours.[1] Longer incubation times (e.g., overnight) may be necessary for complete hydrolysis.
-
-
Termination of Reaction:
-
After incubation, stop the reaction by adding 200 µL of ice-cold acetonitrile (B52724) or by placing the samples on ice.
-
-
Extraction:
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the deconjugated metabolites. A method for the extraction of phenanthrene (B1679779) and its hydroxymetabolites has been described using Envi-Chrom P SPE columns.[10][11]
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) and analyze by HPLC-UV or HPLC-Fluorescence.[12]
-
Data Presentation
Table 1: Comparison of Optimal Conditions for Different β-Glucuronidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Typical Incubation Time | Notes |
| Helix pomatia (Type H-1) | 4.5 - 5.5 | 37 - 55 | 4 hours - overnight | Commonly used for a wide range of phenolic compounds.[1][4] |
| Escherichia coli (recombinant) | 6.0 - 7.0 | 37 - 55 | 30 minutes - 2 hours | Higher purity and may have different substrate specificity.[9] |
| Abalone | 4.5 | 55 - 65 | 30 - 60 minutes | Can be more efficient for certain glucuronides. |
| Bovine Liver | 4.5 - 5.0 | 37 | 20 hours | Has been optimized for steroid metabolite hydrolysis.[13] |
Mandatory Visualizations
Caption: Figure 1: A generalized workflow for the analysis of this compound metabolites.
Caption: Figure 2: A decision tree for troubleshooting incomplete enzymatic hydrolysis.
References
- 1. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 6. norlab.com [norlab.com]
- 7. mdpi.com [mdpi.com]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. Simple Urine Drug Screening with MS β-glucuronidase: Quick Start Guide and Demo Video [sigmaaldrich.com]
- 10. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - Analyst (RSC Publishing) [pubs.rsc.org]
Reducing interference in 9-Methylphenanthrene environmental samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-Methylphenanthrene and other polycyclic aromatic hydrocarbons (PAHs) in complex environmental matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Visual Troubleshooting Flowchart
The following flowchart provides a step-by-step guide to diagnosing and resolving common analytical problems.
Caption: Troubleshooting flowchart for identifying and resolving analytical issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing or fronting. What is the cause?
A: Poor peak shape is often related to either instrumental issues or matrix effects.
-
Instrumental Causes: Active sites in the GC inlet liner or on the column can cause peak tailing for PAHs. High boiling matrix contaminants can also build up at the head of the column.[1] Consider using an ultra-inert liner and trimming the column (e.g., 10-20 cm from the inlet side).
-
Matrix Effects: High concentrations of co-extracted matrix components can overload the column, leading to peak distortion. Improving the sample cleanup procedure to better remove these interferences is recommended.
Q2: I'm experiencing low recovery for this compound. What are the likely reasons?
A: Low recovery can stem from several stages of the analytical process:
-
Inefficient Extraction: PAHs, being lipophilic, bind strongly to organic matter in soil and sediment.[2] Ensure your extraction technique (e.g., sonication, pressurized liquid extraction) and solvent choice are appropriate for the sample matrix.
-
Analyte Loss During Cleanup: Some cleanup steps, particularly those involving multiple solvent transfers and evaporation, can lead to the loss of semi-volatile compounds.[3]
-
Matrix-Induced Ion Suppression (LC-MS): Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, reducing its signal. Using an isotopically labeled internal standard can help compensate for this effect.
Q3: How can I distinguish this compound from its isomers that may be present in the sample?
A: Isomers of methylated PAHs are notoriously difficult to separate.
-
Chromatography: The primary solution is high-resolution gas chromatography. Utilizing a mid-polarity capillary column, such as one with a 50% phenyl-polysiloxane phase (e.g., Rxi-17Sil MS), can provide the selectivity needed to separate many PAH isomers.[4]
-
Mass Spectrometry: While isomers have the same mass (isobaric), their fragmentation patterns in MS can sometimes differ slightly. However, for closely related isomers, the spectra are often nearly identical. In such cases, chromatographic separation is essential.[5] For extremely complex mixtures, two-dimensional gas chromatography (GCxGC) may be necessary to achieve separation.[5]
Q4: What is the best general-purpose cleanup technique for soil samples containing PAHs?
A: The "best" technique depends on the specific matrix and the required detection limits. However, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent starting point. It is a dispersive solid-phase extraction (dSPE) method that effectively removes many interferences from soil, such as organic acids and lipids.[2][6] For samples with very high levels of interfering compounds, such as fats and waxes, Gel Permeation Chromatography (GPC) may be more effective.[7]
Interference Reduction Strategies
The general workflow for analyzing environmental samples involves several stages where interference can be mitigated.
Caption: General workflow for this compound analysis in environmental samples.
Comparison of Cleanup Techniques
Effective sample cleanup is the most critical step for reducing matrix interference. The choice of technique depends on the sample matrix and the primary interferences present.
| Technique | Principle | Best For Removing | Average Recovery (%) | RSD (%) | Reference |
| QuEChERS | Dispersive Solid-Phase Extraction (dSPE) with salts and sorbents. | Polar interferences, organic acids, some pigments and lipids. | 85 - 107 | 0.3 - 2.8 | [6] |
| Solid Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | Broad range of interferences depending on sorbent (e.g., silica (B1680970) for polar, C18 for non-polar). | 86 - 99 | 0.6 - 1.9 | [8] |
| Gel Permeation Chromatography (GPC) | Size exclusion chromatography. | High molecular weight compounds (e.g., lipids, proteins, humic substances). | 81 - 96 | < 20 | [9] |
Experimental Protocols
Protocol 1: QuEChERS Cleanup for Soil Samples
This protocol is adapted from the Association of Analytical Communities (AOAC) method for PAH analysis in soil.[2][6]
1. Extraction: a. Weigh 5 g of homogenized, sieved soil into a 50 mL centrifuge tube. b. Add 5 mL of deionized water and shake to hydrate (B1144303) the soil. c. Add 10 mL of acetonitrile. d. Add the contents of a buffered extraction salt packet (commonly magnesium sulfate (B86663) and sodium chloride). e. Shake vigorously for 5 minutes and centrifuge at >3000 rpm for 10 minutes.
2. Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE salt mixture. A common mixture for PAH analysis includes primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water).[2] For highly contaminated soils, C18 or graphitized carbon black (GCB) can be added to remove lipids and pigments, respectively. b. Shake vigorously for 5 minutes. c. Centrifuge at >8000 rpm for 10 minutes. d. Collect the supernatant for GC-MS or HPLC analysis.
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup
GPC is highly effective for removing large macromolecules like lipids from sample extracts.[7][10]
1. System Preparation: a. Use a GPC system equipped with a size-exclusion column (e.g., Bio-Beads S-X3). b. The mobile phase is typically dichloromethane (B109758) (DCM) or a DCM/cyclohexane mixture. c. Calibrate the system by injecting a standard mixture containing corn oil (to mark the elution of lipids) and the target PAHs to determine the elution window ("collect" fraction) for the analytes.
2. Sample Cleanup: a. After an initial solvent extraction (e.g., using DCM), concentrate the sample extract to 1-2 mL. b. Inject the concentrated extract onto the GPC column. c. Program the system to discard the initial fraction containing the high-molecular-weight interferences (lipids). d. Collect the fraction corresponding to the pre-determined elution window for PAHs. e. The collected fraction can then be concentrated and analyzed.
Protocol 3: Solid Phase Extraction (SPE) Cleanup
SPE provides a more targeted cleanup than dSPE and is highly automatable.[11] This is a general protocol using a silica gel cartridge, which is effective for separating PAHs from polar interferences.
1. Cartridge Conditioning: a. Pass 5 mL of a non-polar solvent (e.g., hexane) through the silica gel SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.
2. Sample Loading: a. Dissolve the crude sample extract in a minimal amount of the same non-polar solvent (e.g., 1 mL of hexane). b. Load the sample onto the SPE cartridge and allow it to percolate through slowly under gravity or gentle vacuum.
3. Elution of Interferences (Washing): a. Pass a small volume (e.g., 2-3 mL) of a slightly more polar solvent (e.g., 90:10 hexane:DCM) to elute less-retained, non-target compounds. Discard this eluate.
4. Elution of Analytes: a. Elute the target PAHs, including this compound, using a more polar solvent mixture (e.g., 5-10 mL of 70:30 hexane:DCM). b. Collect this fraction for analysis.
5. Concentration: a. The collected fraction is typically concentrated under a gentle stream of nitrogen before instrumental analysis.
References
- 1. agilent.com [agilent.com]
- 2. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. interchim.fr [interchim.fr]
- 9. Ultrasonication extraction and gel permeation chromatography clean-up for the determination of polycyclic aromatic hydrocarbons in edible oil by an isotope dilution gas chromatography–mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Resolution of Methylphenanthrene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of methylphenanthrene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating methylphenanthrene isomers?
A1: Methylphenanthrene isomers are structural isomers with very similar physicochemical properties, such as boiling points and polarities. This similarity makes their separation challenging, often resulting in co-elution or poor resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2][3] Achieving baseline separation is crucial for accurate identification and quantification.
Q2: Which chromatographic technique, GC or HPLC, is generally better for methylphenanthrene isomer separation?
A2: Both GC and HPLC can be effectively used for the separation of methylphenanthrene isomers, and the choice often depends on the sample matrix, the specific isomers of interest, and the available instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for PAH analysis, offering high sensitivity and selectivity.[2][4] HPLC, particularly with specialized stationary phases, also provides excellent separation capabilities, especially for complex mixtures.[3][5]
Q3: How does the choice of stationary phase impact the resolution of methylphenanthrene isomers?
A3: The stationary phase is a critical factor in achieving selectivity for isomeric compounds.[6]
-
In GC , mid-polarity stationary phases, such as those containing 50% phenyl-methylpolysiloxane, often provide enhanced selectivity for aromatic compounds through π-π interactions, which can help differentiate between isomers.[7] For particularly challenging separations, specialized PAH-selective columns are also available.[2]
-
In HPLC , reversed-phase columns (e.g., C18) are commonly used. However, columns with phenyl-based stationary phases can offer improved shape selectivity for PAHs.[8] Normal-phase chromatography using aminopropyl stationary phases can also be employed to separate isomers based on the number of aromatic carbons.[2]
Q4: What is the role of the mobile phase in HPLC separation of these isomers?
A4: In HPLC, the mobile phase composition is a powerful tool for optimizing selectivity and resolution.[6][8][9] By adjusting the organic solvent (e.g., acetonitrile (B52724), methanol) to water ratio, you can modulate the retention of the isomers.[10] Using different organic modifiers can also alter the selectivity of the separation. For ionizable compounds, adjusting the pH of the mobile phase can be crucial.[8][9]
Q5: How does temperature programming in GC affect the separation of methylphenanthrene isomers?
A5: Temperature programming is essential for the GC analysis of samples containing compounds with a range of boiling points, including methylphenanthrene isomers. A slower temperature ramp rate generally improves resolution by allowing for more interactions between the analytes and the stationary phase.[7] However, this can also lead to broader peaks and longer analysis times. Optimizing the temperature program, including the initial temperature, ramp rate, and final temperature, is key to achieving a balance between resolution and analysis time.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution
Symptom: Chromatogram shows overlapping or poorly separated peaks for methylphenanthrene isomers.
Possible Causes and Solutions:
-
Suboptimal Stationary Phase: The column may not have the necessary selectivity for the isomers.
-
Action (GC): Consider a column with a different stationary phase. If using a non-polar phase, switch to a mid-polar phase (e.g., 50% phenyl-methylpolysiloxane) to enhance π-π interactions.[7]
-
Action (HPLC): If using a standard C18 column, try a phenyl-based stationary phase for improved shape selectivity.[8]
-
-
Incorrect Mobile Phase Composition (HPLC): The mobile phase may not be providing sufficient selectivity.
-
Action: Systematically vary the organic-to-aqueous ratio of your mobile phase. Evaluate different organic modifiers (e.g., switch from acetonitrile to methanol (B129727) or vice versa) as this can significantly alter selectivity.[8][9]
-
-
Inadequate Temperature Program (GC): The temperature ramp may be too fast, not allowing for proper separation.
-
Action: Decrease the temperature ramp rate. A good starting point for optimization is 10°C per column dead volume.[7] Also, optimize the initial oven temperature to improve the separation of early eluting isomers.
-
-
Suboptimal Flow Rate: The carrier gas (GC) or mobile phase (HPLC) flow rate may not be optimal for the column's efficiency.
Issue 2: Peak Broadening
Symptom: Peaks are wide, reducing resolution and sensitivity.
Possible Causes and Solutions:
-
Column Contamination: The column may be contaminated with non-volatile residues from the sample matrix.
-
Action: Bake out the GC column at its maximum recommended temperature. For HPLC columns, follow the manufacturer's instructions for column washing. Regularly using guard columns can help prevent contamination of the analytical column.
-
-
Improper Injection Technique: A slow or inconsistent injection can lead to band broadening.
-
Action: Ensure a fast and reproducible injection. For GC, a splitless injection may require optimization of the initial oven temperature to ensure proper solvent focusing.
-
-
Extra-Column Volume (HPLC): Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening.
-
Action: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.
-
Issue 3: Inconsistent Retention Times
Symptom: The retention times of the isomers shift between runs.
Possible Causes and Solutions:
-
Leaks in the System: Leaks in the GC or HPLC system can cause fluctuations in flow rate and pressure.
-
Action: Perform a leak check of the entire system, including all fittings, the injector septum (GC), and pump seals (HPLC).
-
-
Inconsistent Mobile Phase Preparation (HPLC): Variations in the mobile phase composition will lead to shifts in retention time.
-
Action: Prepare the mobile phase accurately and consistently. It is recommended to degas the mobile phase before use to prevent bubble formation.
-
-
Fluctuations in Oven Temperature (GC): Poor temperature control will affect retention times.
-
Action: Verify the accuracy and stability of the GC oven temperature.
-
Data Presentation
Table 1: GC Stationary Phase Selection Guide for PAH Isomer Separation
| Stationary Phase | Polarity | Primary Separation Mechanism | Suitability for Methylphenanthrene Isomers |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | Boiling Point (van der Waals interactions) | Good starting point, separates based on volatility. May not resolve isomers with very similar boiling points.[7] |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Non-polar | Boiling Point, with some shape selectivity | Commonly used for PAHs. Offers good general-purpose separation.[7] |
| 50% Phenyl-methylpolysiloxane (e.g., DB-17ms) | Mid-polar | Boiling Point, π-π interactions | Increased phenyl content enhances selectivity for aromatic compounds and can resolve isomers that co-elute on less polar phases.[7] |
Note: The information in this table is based on general principles of PAH separation and may require optimization for specific methylphenanthrene isomers.
Table 2: Representative HPLC Mobile Phase Compositions for PAH Separation
| Mobile Phase Composition (v/v) | Column Type | Observations |
| Acetonitrile/Water (70:30) | C18 | Good starting point for reversed-phase separation of PAHs.[10] |
| Acetonitrile/Water (gradient elution) | C18 | A gradient from a lower to a higher concentration of acetonitrile is often necessary to elute a wide range of PAHs with good resolution.[3] |
| Methanol/Water | C18 | Methanol can offer different selectivity compared to acetonitrile and may resolve co-eluting peaks. |
| n-Hexane/Isopropanol (99:1) | Aminopropyl (Normal Phase) | Suitable for separating PAHs based on the number of aromatic rings. |
Note: These are representative mobile phases for PAH analysis. The optimal composition for methylphenanthrene isomers must be determined empirically.
Experimental Protocols
Protocol 1: GC-MS Analysis of Methylphenanthrene Isomers
This protocol provides a general procedure for the analysis of methylphenanthrene isomers using GC-MS.
-
Sample Preparation:
-
Extract the sample using an appropriate solvent (e.g., dichloromethane, hexane).
-
Concentrate the extract to a suitable volume.
-
Perform a clean-up step if necessary (e.g., using a silica (B1680970) gel column) to remove interfering compounds.[11]
-
-
GC-MS Conditions:
-
Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 50% phenyl-methylpolysiloxane stationary phase is recommended for good selectivity.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 192) and characteristic fragment ions for methylphenanthrene.
-
-
-
Data Analysis:
-
Identify the methylphenanthrene isomers based on their retention times and mass spectra.
-
Quantify the isomers using a calibration curve prepared from certified reference standards.
-
Protocol 2: HPLC-UV Analysis of Methylphenanthrene Isomers
This protocol outlines a general procedure for the separation of methylphenanthrene isomers using HPLC with UV detection.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions:
-
Column: A 150 mm x 4.6 mm I.D., 5 µm particle size C18 or Phenyl-Hexyl column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis:
-
Identify the methylphenanthrene isomers based on their retention times compared to standards.
-
Quantify the isomers using a calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: General experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. separationmethods.com [separationmethods.com]
- 4. Separation of 1-Methyl phenanthrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. scribd.com [scribd.com]
- 11. journal.uctm.edu [journal.uctm.edu]
Troubleshooting 9-Methylphenanthrene peak tailing in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Troubleshooting 9-Methylphenanthrene Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] In an ideal chromatogram, peaks should have a Gaussian shape.[1] For the analysis of this compound, a polycyclic aromatic hydrocarbon (PAH), peak tailing can lead to several issues, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual compounds difficult.
-
Inaccurate Integration: The drawn-out tail of a peak can be challenging for chromatography data systems to integrate accurately, leading to errors in quantitative analysis.[1]
-
Lower Sensitivity: As the peak broadens and the height decreases due to tailing, the signal-to-noise ratio is reduced, which can negatively impact the limit of detection.[1]
Q2: What are the primary causes of peak tailing for this compound and other PAHs?
A2: Peak tailing for this compound, and PAHs in general, can stem from several factors within the GC system. These can be broadly categorized as issues related to the inlet, the column, or the analytical method parameters. Common causes include:
-
Active Sites: Unwanted interactions between the analyte and active sites within the GC system are a primary cause of peak tailing.[2] These can be exposed silanol (B1196071) groups in the liner or on the column, or metal surfaces in the flow path.
-
Contamination: Accumulation of non-volatile residues from previous injections in the inlet liner or at the head of the column can create active sites and lead to peak tailing.[3]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes or turbulence in the carrier gas flow, resulting in peak distortion.[4]
-
Method Parameters: Sub-optimal parameters such as incorrect inlet temperature, a low split ratio, or an inappropriate oven temperature program can contribute to peak tailing.[3]
Q3: How can I differentiate between inlet-related and column-related peak tailing?
A3: A systematic approach can help identify the source of the tailing:
-
Observe All Peaks: If all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely a physical problem in the inlet, such as a poor column installation or a leak.[4]
-
Focus on Active Compounds: If only active compounds or later-eluting compounds like this compound are tailing, it suggests chemical activity in the system, which could be in the liner or the column.
-
Inlet Maintenance: Perform routine maintenance on the inlet by replacing the liner, septum, and O-ring. If the peak shape improves, the problem was likely in the inlet.
-
Column Trimming: If the problem persists after inlet maintenance, trimming 10-20 cm from the front of the column can remove contaminants and active sites that have built up.[2] An improvement in peak shape indicates column contamination was a factor.
-
Inert Compound Test: Inject a non-polar, inert compound like a hydrocarbon. If this peak also tails, it strongly suggests a physical issue like a blockage or improper column installation.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment
-
Examine the chromatogram: Does only the this compound peak tail, or do other peaks exhibit tailing as well? Are the tailing peaks early or late eluting?
-
Review recent system changes: Has any maintenance been performed recently? Have new samples or solvents been introduced?
Step 2: Inlet System Troubleshooting
If all peaks are tailing, or if you suspect an inlet issue, follow these steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.
-
Perform Inlet Maintenance:
-
Cool down the inlet and oven.
-
Replace the septum, inlet liner, and O-ring. Use deactivated liners, especially for trace analysis.
-
Inspect the gold seal for any deposits and replace if necessary.
-
-
Verify Injection Parameters:
Step 3: Column Troubleshooting
If only active or late-eluting compounds are tailing, or if inlet maintenance did not resolve the issue:
-
Column Trimming:
-
Carefully trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[2]
-
-
Reinstall the Column:
-
Ensure the correct column installation depth in the inlet as specified by the instrument manufacturer. An incorrect depth can create dead volume.[4]
-
Make sure the column is not touching the oven walls.
-
-
Column Bake-out: Perform a column bake-out at a temperature recommended by the column manufacturer to remove any contaminants.
Step 4: Method Parameter Optimization
If the issue persists, review your GC method parameters:
-
Oven Temperature Program: Ensure the initial oven temperature is low enough for proper solvent focusing, especially in splitless injection. A temperature 10-20°C below the solvent's boiling point is a good starting point.[7]
-
Carrier Gas Flow Rate: Verify that the carrier gas flow rate is within the optimal range for your column dimensions.
Guide 2: Experimental Protocols
Protocol 2.1: GC Inlet Maintenance
-
Preparation: Cool down the GC inlet and oven. Turn off the carrier gas flow at the instrument. Wear clean, powder-free gloves.
-
Disassembly:
-
Loosen and remove the septum nut.
-
Remove the old septum.
-
Lift the septum retaining assembly.
-
Carefully remove the inlet liner and the O-ring using tweezers.
-
-
Cleaning and Inspection:
-
Inspect the inside of the inlet for any visible contamination. Clean with an appropriate solvent if necessary.
-
Check the gold seal at the base of the inlet for any residue. Replace if it appears contaminated.
-
-
Reassembly:
-
Place a new O-ring on a new, deactivated inlet liner.
-
Insert the new liner into the inlet.
-
Re-install the septum retaining assembly.
-
Place a new septum in the septum nut and tighten it finger-tight, then give it a slight turn with a wrench as per the manufacturer's recommendation to avoid over-tightening.
-
-
Final Steps: Turn the carrier gas back on and leak-check the inlet. Purge the system for 15-20 minutes before heating.
Protocol 2.2: GC Column Trimming and Installation
-
Preparation: Cool down the GC inlet, oven, and detector. Turn off the carrier gas.
-
Column Removal: Carefully disconnect the column from the inlet and detector.
-
Column Trimming:
-
Using a ceramic scoring wafer, gently score the polyimide coating of the column at the desired length (typically 10-20 cm from the inlet end).
-
Flex the column at the score to create a clean, square break.
-
Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle. A poor cut can cause peak tailing.[4]
-
-
Column Installation:
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Insert the column into the inlet to the depth recommended by your instrument manufacturer.
-
Tighten the nut finger-tight, then use a wrench for a final quarter-turn.
-
Repeat the process for the detector end.
-
-
Final Steps: Turn on the carrier gas and perform a leak check at all connections. Condition the column according to the manufacturer's instructions before running samples.
Data Presentation
Table 1: Typical Gas Chromatography (GC) Parameters for this compound (as part of a PAH analysis)
| Parameter | Typical Value/Range | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | A standard non-polar to mid-polar column suitable for separating PAHs. |
| Inlet Temperature | 280 - 320 °C | Ensures complete vaporization of higher molecular weight PAHs like this compound.[6] |
| Injection Mode | Splitless | Often used for trace analysis of PAHs to maximize analyte transfer to the column. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overload. |
| Oven Program | Initial Temp: 60-100°C (hold 1-2 min), Ramp: 10-20°C/min, Final Temp: 300-320°C (hold 5-10 min) | The initial temperature should be low enough for solvent focusing. The ramp and final temperature are optimized for the separation of a range of PAHs. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC-MS analysis of PAHs. |
| Flow Rate | 1 - 2 mL/min | An optimal flow rate for good chromatographic resolution. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and sensitivity for PAH analysis. |
| MS Transfer Line Temp | 280 - 320 °C | Prevents condensation of analytes before they reach the MS source.[6] |
| MS Source Temp | 230 - 320 °C | An appropriate source temperature to ensure efficient ionization without causing thermal degradation.[6] |
Table 2: Qualitative Impact of Troubleshooting Actions on this compound Peak Shape
| Troubleshooting Action | Expected Impact on Peak Tailing |
| Replacing Inlet Liner | Significant improvement if the old liner was contaminated or had active sites. |
| Trimming the Column | Improvement if the column head was contaminated with non-volatile residues. |
| Correcting Column Installation | Significant improvement if there was a dead volume or flow path obstruction. |
| Increasing Inlet Temperature | May improve peak shape if the initial temperature was too low for complete vaporization, but too high a temperature can cause degradation. |
| Optimizing Oven Program | A lower initial temperature can improve focusing and reduce tailing for early eluting peaks. |
| Using a Deactivated Liner/Column | Significant reduction in tailing, especially for active compounds. |
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Relationship between causes and effects of GC peak tailing.
References
Stability of 9-Methylphenanthrene Stock Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9-methylphenanthrene stock solutions used for calibration. Accurate and stable calibration standards are critical for generating reliable quantitative data in analytical experiments. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your this compound standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound stock solutions?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
Exposure to Light: Like many polycyclic aromatic hydrocarbons (PAHs), this compound is susceptible to photodegradation.[1][2][3][4] Exposure to ultraviolet (UV) light, and even ambient laboratory light over extended periods, can lead to the degradation of the analyte.
-
Temperature: Elevated temperatures can increase the rate of degradation.[5] Conversely, storing solutions at reduced temperatures is a common practice to slow down potential degradation processes.
-
Solvent Choice: The type of organic solvent used can impact the stability of this compound. The polarity and purity of the solvent are important considerations.[3][4]
-
Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation, particularly in the presence of light.
-
Container Type: The choice of storage container is crucial. It is recommended to use amber glass vials to protect the solution from light.[6] The container should also have a secure seal to prevent solvent evaporation and contamination.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, solutions should be kept in a refrigerator at 2-8°C or a freezer at -18°C or below.[6][7]
-
Light Protection: Always store solutions in amber glass vials or other light-blocking containers to prevent photodegradation.[6]
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, ampoules may be sealed under an inert gas like nitrogen or argon to displace oxygen.
-
Secure Sealing: Ensure that vials are tightly capped to prevent solvent evaporation, which would alter the concentration of the standard.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of a this compound stock solution is dependent on the storage conditions and the solvent used. While specific long-term stability data for this compound is not extensively available, studies on other PAHs suggest that when stored properly (refrigerated or frozen, protected from light), solutions in solvents like toluene (B28343) can be stable for at least 12 months.[6][7] However, it is crucial to perform periodic checks to verify the concentration and purity of the standard.
Q4: What are the signs of degradation in a this compound stock solution?
A4: Degradation of a this compound stock solution can be indicated by:
-
Changes in Calibration Curve: A decrease in the slope of the calibration curve or a loss of linearity may suggest that the standard has degraded.
-
Appearance of Extra Peaks: Chromatographic analysis (GC or HPLC) may reveal the presence of new, unexpected peaks corresponding to degradation products.
-
Discoloration: Although not always apparent, a change in the color of the solution could indicate a chemical transformation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent calibration curve results. | Degradation of the stock solution. | 1. Prepare a fresh stock solution from a new batch of solid this compound. 2. Compare the calibration curve generated from the new solution with the old one. 3. If the results differ significantly, discard the old solution. |
| Improper storage of the stock solution. | 1. Review your storage procedures. Ensure the solution is stored at the recommended temperature and protected from light. 2. Check the seal on the storage vial for any signs of leakage. | |
| Unexpected peaks in the chromatogram. | Photodegradation of this compound. | 1. Ensure that the stock solution and any working solutions are protected from light at all times, using amber vials and minimizing exposure to ambient light. 2. Consider preparing solutions under yellow light if high sensitivity is required. |
| Contamination of the solvent or glassware. | 1. Use high-purity solvents and thoroughly clean all glassware before use. 2. Run a solvent blank to check for contaminants. | |
| Gradual decrease in analyte response over time. | Slow degradation of the stock solution. | 1. Implement a regular schedule for preparing fresh stock solutions (e.g., every 6-12 months). 2. Perform a stability study to determine the usable lifetime of your stock solutions under your specific laboratory conditions. |
| Solvent evaporation. | 1. Use vials with high-quality, tight-fitting caps. 2. For long-term storage, consider using sealed ampoules. 3. Before use, visually inspect the volume of the solution to check for significant evaporation. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in the literature, the following table provides an example of stability data for a mixture of several polycyclic aromatic hydrocarbons (PAHs) in toluene, which can serve as a general guideline. This study monitored the stability of PAH solutions under different storage conditions over a period of 12 months.[6][7]
Table 1: Stability of a Mixed PAH Standard Solution in Toluene Over 12 Months
| Storage Condition | Time Point | Average Recovery (%) |
| Sunlight at Room Temperature | 1 Week | 85 |
| 2 Weeks | 72 | |
| 4 Weeks | 55 | |
| 6 Months | <10 | |
| 12 Months | Not Detected | |
| Dark at Room Temperature | 1 Week | 98 |
| 2 Weeks | 97 | |
| 4 Weeks | 95 | |
| 6 Months | 88 | |
| 12 Months | 82 | |
| Refrigerated (+5°C) | 1 Week | 99 |
| 2 Weeks | 99 | |
| 4 Weeks | 98 | |
| 6 Months | 96 | |
| 12 Months | 94 | |
| Frozen (-18°C) | 1 Week | >99 |
| 2 Weeks | >99 | |
| 4 Weeks | >99 | |
| 6 Months | 98 | |
| 12 Months | 97 |
Data is generalized from a study on a mixture of PAHs and should be considered as an illustrative example.[6][7]
Experimental Protocols
Protocol for Stability Testing of this compound Stock Solutions
This protocol is based on guidelines from ISO, US EPA, and ASTM for assessing the stability of chemical reference materials.[8][9][10][11][12][13][14]
1. Objective: To determine the stability of a this compound stock solution in a specific solvent under defined storage conditions over a set period.
2. Materials:
-
High-purity this compound (≥98%)
-
High-purity solvent (e.g., acetonitrile, toluene, hexane)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (GC-MS or HPLC-UV/Fluorescence)
-
Temperature-controlled storage units (refrigerator, freezer, incubator)
-
Light-controlled environment (for photodegradation studies)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound.
-
Dissolve the solid in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials.
-
Divide the vials into different groups for storage under various conditions (e.g., -18°C, 5°C, room temperature in the dark, room temperature with light exposure).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze a set of freshly prepared calibration standards and at least three aliquots of the stock solution to establish the initial concentration and purity.
-
-
Periodic Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4 weeks, and 3, 6, 9, 12 months), retrieve three vials from each storage condition.
-
Allow the solutions to equilibrate to room temperature.
-
Analyze the samples using a validated analytical method. It is recommended to run a fresh set of calibration standards with each analysis.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in each sample at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Evaluate the results for any significant trends or the appearance of degradation products.
-
4. Acceptance Criteria: A common acceptance criterion is that the solution is considered stable if the concentration remains within ±5% of the initial value.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound stock solutions.
Potential Photodegradation Pathway of this compound
Based on studies of related methylphenanthrenes, a likely photodegradation pathway involves oxidation of the methyl group and the aromatic ring.[1][2]
Caption: A potential photodegradation pathway for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. scispace.com [scispace.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO (2017) ISO Guide 35 Reference Materials-Guidance for Characterization and Assessment of Homogeneity and Stability, ISO, Geneva. - References - Scientific Research Publishing [scirp.org]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Minimizing Sample Contamination During 9-Methylphenanthrene Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample contamination during the analysis of 9-Methylphenanthrene. It includes frequently asked questions, troubleshooting guides, quantitative data summaries, detailed experimental protocols, and visual diagrams to address specific issues encountered during experimental work.
I. FAQs - Minimizing this compound Contamination
Q1: What are the primary sources of this compound contamination in a laboratory setting?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH), and contamination can originate from several sources. The most common include:
-
Laboratory Environment: Airborne dust particles can carry PAHs from external sources like vehicle emissions and industrial activities.
-
Consumables: Plasticware, including pipette tips, vials, and caps (B75204), may leach organic compounds that can interfere with analysis.[1][2][3] Even high-purity solvents can contain trace levels of PAHs or other interfering hydrocarbons.
-
Cross-Contamination: Significant risk of carryover exists from previously analyzed samples with high concentrations of this compound or other PAHs, particularly within autosamplers and on GC columns.
-
Sample Handling: Contamination can be introduced through contact with gloves, personal care products like hand lotions, and generally improper handling techniques.
Q2: How can I effectively prevent airborne contamination in my laboratory?
A2: To minimize the introduction of airborne contaminants, consider the following practices:
-
Perform sample preparation and extraction in a clean and controlled environment, such as a laminar flow hood, to minimize exposure to dust.
-
Always keep sample containers covered when not in immediate use.
-
Implement a regular cleaning schedule for all laboratory surfaces to remove any settled dust and residues.
-
Maintain proper laboratory ventilation to reduce the overall concentration of airborne particles.
Q3: What types of laboratory consumables are recommended to reduce contamination risk?
A3: The choice of consumables can significantly impact the level of contamination:
-
Whenever possible, use glassware instead of plastic, as it is less prone to leaching organic compounds.
-
If plasticware is unavoidable, opt for high-quality products that are solvent-rinsed or certified to be free of contaminants. Polypropylene (B1209903) is often a more suitable choice than other plastics for minimizing the residue of hydrophobic compounds.
-
Utilize high-purity solvents, such as those graded for HPLC or GC-MS, and it is good practice to test new solvent batches for background PAH levels.
-
For sample vials, use caps with PTFE liners to prevent leaching from the cap material itself.
Q4: What are the best practices for preventing cross-contamination between different samples?
A4: To effectively prevent cross-contamination, a systematic approach is necessary:
-
Analyze samples in a sequence based on their expected concentration, starting with the lowest and proceeding to the highest.
-
Ensure that all non-disposable equipment, such as syringes and glassware, is thoroughly cleaned between each sample.
-
Incorporate solvent blanks in your analytical run, especially after analyzing a sample with a high concentration, to monitor for any carryover.
-
Where practical, use disposable items like pipette tips and vials to eliminate the risk of carryover.
II. Troubleshooting Guide
A. Issue: Unexpected Peaks in Chromatogram (Ghost Peaks)
| Possible Cause | Troubleshooting Steps |
| Contaminated Syringe | 1. Rinse the syringe multiple times with a high-purity solvent (e.g., hexane (B92381), dichloromethane). 2. Run a solvent blank to verify if the ghost peak has been eliminated. 3. If the peak persists, consider disassembling the syringe and sonicating the components in an appropriate solvent. |
| Septum Bleed | 1. Condition the septum as per the manufacturer's guidelines. 2. Replace the septum if it is aged or has been punctured numerous times. 3. Opt for high-quality, low-bleed septa to minimize this issue. |
| Column Contamination/Carryover | 1. Bake out the GC column at an elevated temperature (while remaining below the column's maximum temperature limit) for a prolonged period. 2. If carryover continues to be an issue, trim a small section (e.g., 10-20 cm) from the front of the column. 3. Confirm the presence of carryover by running a solvent blank immediately after a high-concentration sample. |
| Contaminated Solvent | 1. Analyze a fresh bottle of high-purity solvent to check for contamination. 2. If the new solvent is confirmed to be clean, the old solvent should be discarded. 3. Filter all solvents prior to use to remove any particulate matter. |
B. Issue: High Background Noise in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contaminated Carrier Gas | 1. Confirm the use of high-purity carrier gas (e.g., 99.999% or higher). 2. Inspect the gas lines for any potential leaks. 3. Regularly replace gas purifiers, including oxygen, moisture, and hydrocarbon traps. |
| Dirty Ion Source (MS) | 1. Adhere to the manufacturer's instructions for cleaning the ion source. 2. Visually inspect the source for any noticeable deposits or contamination. |
| Column Bleed | 1. Ensure that the oven temperature does not surpass the column's maximum specified operating temperature. 2. Condition the column according to the manufacturer's recommendations. 3. An old or damaged column may need to be replaced. |
C. Issue: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize the sample preparation procedure to ensure all samples are treated identically, including solvent volumes and extraction durations. 2. Use properly calibrated pipettes and other volumetric glassware. 3. Ensure that the sample and standards are completely dissolved. |
| Variable Injection Volume | 1. Verify that the autosampler is functioning correctly. 2. Before each injection, visually inspect the syringe for air bubbles. 3. Confirm that the syringe is filling and dispensing in a consistent manner. |
| Instrument Instability | 1. Allow the GC-MS system sufficient time to stabilize before initiating a sample run. 2. Monitor key instrument parameters, such as pressures and temperatures, for any signs of instability. 3. Perform regular preventative maintenance on the instrument as recommended by the manufacturer. |
III. Quantitative Data Summary
A. Table 1: Potential Contamination from Laboratory Consumables
| Consumable | Potential Contaminants | Mitigation Strategy |
| Plastic Pipette Tips | Phthalates, plasticizers, slip agents (e.g., oleamide)[2][3] | Use solvent-rinsed or certified PAH-free tips. Pre-rinse tips with an appropriate solvent before use. |
| Plastic Vials/Tubes | PAHs, antioxidants, UV stabilizers[1] | Opt for amber glass vials with PTFE-lined caps. If plastic must be used, select polypropylene and pre-rinse with solvent. |
| Solvents (e.g., Hexane, Dichloromethane) | Trace levels of PAHs and other hydrocarbons | Use high-purity, GC-MS grade solvents. It is advisable to run a solvent blank for each new bottle. |
| Septa | Siloxanes and other volatile organic compounds | Choose high-quality, low-bleed septa. Always condition new septa before use. |
Note: Specific quantitative data for this compound leaching from these sources is limited. The contaminants listed are common to plasticware and may interfere with the analysis.
B. Table 2: Efficacy of Glassware Cleaning Methods for PAH Removal
The following table, adapted from a study on the removal of hydrophobic organic compounds (limonene and CBD oil) from glassware, provides insight into effective cleaning procedures for compounds like this compound.[4]
| Cleaning Solvent (3x Rinse) | Limonene Residue (mg) | CBD Oil Residue (mg) |
| Water | > 1.0 | > 1.0 |
| Methanol | ~0.5 | ~0.6 |
| Acetone | ~0.4 | ~0.4 |
| Hexane | ~0.26 | ~0.14 |
This data indicates that for hydrophobic compounds such as this compound, rinsing with a non-polar solvent like hexane is more effective than using polar solvents or water. For trace-level analysis, more rigorous cleaning methods, including sonication in a suitable solvent followed by baking, are recommended.
IV. Detailed Experimental Protocols
A. Protocol 1: General Accelerated Solvent Extraction (ASE) and GC-MS Analysis of this compound in Soil/Sediment Samples
This protocol is a general guideline adapted from established methods for PAH analysis in solid matrices and should be optimized for your specific instrumentation and sample type.[4][5][6]
1. Sample Preparation and Extraction (ASE)
-
Homogenize and Dry: The soil or sediment sample should be homogenized. A subsample can be air-dried or freeze-dried to determine the moisture content.
-
Spiking: Add a known amount of a suitable internal standard (e.g., deuterated this compound or another deuterated PAH not expected to be in the sample) to a known weight of the sample (e.g., 10 g).
-
ASE Cell Preparation: The sample should be mixed with a drying agent such as diatomaceous earth and then loaded into the ASE cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Concentration: The resulting extract should be concentrated to approximately 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: The solvent should be exchanged to hexane in preparation for GC-MS analysis.
-
Cleanup (if necessary): For complex sample matrices, a cleanup step using a silica (B1680970) gel or Florisil column may be necessary to remove interfering substances.
2. GC-MS Analysis
-
Instrument Conditions:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (C15H12, MW: 192.26):
-
Quantifier Ion: m/z 192
-
Qualifier Ions: m/z 191, 189
-
-
3. Quality Control
-
Method Blank: A clean matrix, such as baked sand, should be subjected to the entire analytical procedure to assess for any background contamination.
-
Matrix Spike/Matrix Spike Duplicate: A sample is spiked with a known amount of this compound, and its recovery is calculated to evaluate potential matrix effects.
-
Continuing Calibration Verification: A standard solution is analyzed periodically throughout the run to ensure that the instrument's calibration remains stable.
V. Visual Diagrams
Caption: Workflow for Investigating Sample Contamination
Caption: Troubleshooting High Background Noise in GC-MS Analysis
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Determination of polycyclic aromatic hydrocarbons in sediment using solid-phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving extraction efficiency of 9-Methylphenanthrene from complex matrices
Welcome to the technical support center for the efficient extraction of 9-Methylphenanthrene from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most prevalent techniques for extracting this compound and other polycyclic aromatic hydrocarbons (PAHs) from complex samples such as soil, sediment, and biological tissues include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE).[1][2][3][4] The choice of method often depends on the matrix type, the required level of cleanliness of the extract, and the available resources.[4]
Q2: I am experiencing low recovery of this compound with my Solid-Phase Extraction (SPE) protocol. What are the likely causes?
A2: Low recovery in SPE can stem from several factors. Key areas to investigate include the choice of sorbent, the pH of the sample, the flow rate during sample loading, and the composition of the wash and elution solvents.[5] If the wash solvent is too strong, it may prematurely elute the analyte. Conversely, if the elution solvent is too weak, the analyte may remain bound to the sorbent.[5]
Q3: How does the sample matrix affect the extraction and analysis of this compound?
A3: The sample matrix can significantly impact the accuracy and precision of this compound analysis.[6][7] Matrix effects can cause signal suppression or enhancement in detection methods like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This interference is due to co-extracted endogenous compounds from the sample.[6] Proper sample cleanup is crucial to minimize these effects.
Q4: Can you recommend a starting point for solvent selection for this compound extraction?
A4: The choice of solvent is critical and depends on the extraction technique. For Soxhlet and LLE of non-polar compounds like this compound, solvents such as dichloromethane (B109758), hexane (B92381), and acetone (B3395972), or mixtures thereof, are commonly used.[8] For SPE, the selection of conditioning, wash, and elution solvents is dependent on the sorbent chemistry and the properties of the analyte. A solvent selection guide can be a valuable tool in making an informed choice.[9]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte is found in the sample load flow-through. | Sample solvent is too strong, preventing analyte retention. | Dilute the sample with a weaker solvent before loading.[10] |
| Incorrect sample pH. | Adjust the pH of the sample to ensure the analyte is in a form that will bind to the sorbent. | |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte is detected in the wash fraction. | The wash solvent is too strong, causing premature elution. | Decrease the organic strength of the wash solvent. Analyze the wash fraction to confirm the loss of the analyte at this stage.[10] |
| Analyte is not present in load or wash fractions, and recovery is still low. | The elution solvent is too weak to desorb the analyte completely. | Increase the strength of the elution solvent or use a larger volume. Consider using two smaller aliquots of elution solvent instead of one large one.[5] |
| The analyte is irreversibly bound to the sorbent. | Consider a different SPE sorbent with a lower affinity for the analyte. |
Emulsion Formation in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Steps |
| A stable emulsion forms between the aqueous and organic layers. | High concentrations of surfactants or lipids in the sample matrix. | Gently swirl the separatory funnel instead of vigorous shaking. |
| Similar densities of the two phases. | Add a small amount of a different organic solvent to alter the density and polarity of the organic phase. | |
| Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and density. |
Quantitative Data Summary
The following tables provide a summary of reported recovery data for phenanthrene (B1679779) and related PAHs from various matrices. Data specific to this compound is limited; therefore, data for phenanthrene is included as a close structural analog.
Table 1: Comparison of Extraction Methodologies for Phenanthrene
| Extraction Method | Matrix | Solvent(s) | Average Recovery (%) | Reference |
| Soxhlet Extraction | Contaminated Soil | Dichloromethane/Acetone | ~95 | [11] |
| Pressurized Liquid Extraction (PLE) | Contaminated Soil | Dichloromethane/Acetone | ~95 | [11] |
| Ultrasound-Assisted Extraction (UAE) | Jackfruit Pulp | Ethanol | ~56 | [12] |
| Solid-Phase Extraction (SPE) | Water | - | >75 | [1] |
| Liquid-Liquid Extraction (LLE) | Water | - | ~70 | [1] |
Note: Recovery rates can vary significantly based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
-
Sorbent Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-filtered water sample (up to 1 L, pH adjusted to neutral) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes.
-
Elution: Elute the this compound with two 2 mL aliquots of dichloromethane into a collection vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples
-
Sample Preparation: Place 500 mL of the aqueous sample into a 1 L separatory funnel.
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The organic layer will be at the bottom.
-
Collection: Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract using a rotary evaporator.
Protocol 3: Soxhlet Extraction for this compound from Soil/Sediment
-
Sample Preparation: Mix 10 g of the dried and homogenized soil/sediment sample with an equal amount of anhydrous sodium sulfate.
-
Loading: Place the mixture into a cellulose (B213188) extraction thimble and place the thimble in the Soxhlet extractor.
-
Extraction: Add 250 mL of a 1:1 (v/v) mixture of hexane and acetone to the round-bottom flask.[2]
-
Reflux: Heat the solvent to reflux and continue the extraction for 18-24 hours.[11]
-
Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.
-
Cleanup: The extract may require further cleanup using techniques like silica (B1680970) gel chromatography to remove interferences.
Protocol 4: Ultrasound-Assisted Extraction (UAE) for this compound from Solid Samples
-
Sample Preparation: Place 5 g of the homogenized solid sample into a beaker.
-
Solvent Addition: Add 20 mL of a suitable solvent (e.g., a mixture of acetone and hexane).
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes.[13] The temperature of the bath should be monitored and controlled.
-
Separation: After sonication, centrifuge or filter the mixture to separate the extract from the solid residue.
-
Repeat: Repeat the extraction process on the residue with a fresh portion of solvent.
-
Combine and Concentrate: Combine the extracts and concentrate them as needed before analysis.
Visualizations
References
- 1. waters.com [waters.com]
- 2. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprajournals.com [eprajournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of microcontaminants in sediments by on-line solid-phase extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Toxicity of 9-Methylphenanthrene and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of phenanthrene (B1679779) isomers is critical for accurate risk assessment and the development of safer chemical entities. This guide provides a detailed comparison of the toxicity of 9-methylphenanthrene (9-MP) against other monomethylated phenanthrene isomers, supported by experimental data.
The toxicity of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene and its methylated derivatives, is largely mediated by their interaction with the aryl hydrocarbon receptor (AhR).[1][2] Activation of the AhR signaling pathway is a key initiating event that can lead to a cascade of downstream effects, including metabolic activation to more toxic and carcinogenic metabolites.[1][2]
Quantitative Comparison of Phenanthrene Isomer Toxicity
The following table summarizes key quantitative data comparing the biological activity of this compound with its parent compound and other monomethylated isomers.
| Compound | Relative EC50 for AhR Activation (µM)[2] | Mutagenicity (Ames Test)[3] | Developmental Toxicity in Zebrafish[4] |
| Phenanthrene | >100 | Negative | No adverse effects reported |
| 1-Methylphenanthrene (1-MP) | 4.0 | Positive | Eye, pigmentation, jaw, and heart defects (EPR-like effects) |
| 2-Methylphenanthrene (2-MP) | 4.6 | Negative | Eye, pigmentation, jaw, and heart defects (EPR-like effects) |
| 3-Methylphenanthrene (3-MP) | 5.8 | Negative | Eye, pigmentation, jaw, and heart defects (EPR-like effects) |
| 4-Methylphenanthrene (4-MP) | 11.7 | Not Reported | Eye, pigmentation, jaw, and heart defects (EPR-like effects) |
| This compound (9-MP) | 7.8 | Positive | Eye, pigmentation, jaw, and heart defects (EPR-like effects) |
Key Insights from the Data:
-
AhR Activation: All monomethylated phenanthrenes are more potent activators of the human aryl hydrocarbon receptor than the parent phenanthrene.[2][5] Among the methylated isomers, 1-MP and 2-MP are the most potent, while 4-MP and 9-MP are the least potent.[2] The position of the methyl group significantly influences the ability to activate the AhR, with equatorial substitutions (1-MP, 2-MP, 3-MP) showing higher potencies.[2]
-
Mutagenicity: The position of the methyl group also dictates the mutagenic potential of the isomer. 1-Methylphenanthrene and this compound, which have a methyl group in a "bay-like" region, have been shown to be mutagenic in the Ames test.[3] In contrast, phenanthrene, 2-methylphenanthrene, and 3-methylphenanthrene, which lack this structural feature, are not mutagenic.[3]
-
Developmental Toxicity: In early life stage zebrafish assays, all tested monomethylated phenanthrenes, including this compound, induced a similar spectrum of developmental abnormalities, including defects in the eyes, pigmentation, jaw, and heart.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of toxicity and the methods used to assess them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: General Experimental Workflow for Comparative Toxicity Assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key assays discussed.
Human Aryl Hydrocarbon Receptor (AhR) Activation Yeast Bioassay
This assay quantifies the ability of a compound to activate the human AhR.
-
Yeast Strain: A recombinant Saccharomyces cerevisiae strain engineered to express the human AhR and a reporter gene (e.g., β-galactosidase) under the control of a xenobiotic response element (XRE).
-
Culture Preparation: The yeast strain is cultured overnight in a suitable medium. The culture is then diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.
-
Compound Exposure: The test compounds (phenanthrene isomers) are dissolved in a solvent like DMSO and added to the yeast culture in a 96-well plate at various concentrations. A positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin) and a vehicle control (DMSO) are included.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 30°C) with shaking.
-
Reporter Gene Assay: After incubation, the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The reporter gene activity is normalized to cell density. Dose-response curves are generated, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated for each compound.[2]
Ames Test (Bacterial Reverse Mutation Assay)
This assay assesses the mutagenic potential of a chemical.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium unless a reverse mutation occurs.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strain, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3]
Zebrafish Embryo Developmental Toxicity Assay
This assay evaluates the effects of chemicals on vertebrate development.
-
Embryo Collection: Fertilized zebrafish (Danio rerio) embryos are collected shortly after spawning.
-
Exposure: Healthy, developing embryos are placed in individual wells of a multi-well plate containing embryo medium. The test compounds are added to the medium at a range of concentrations.
-
Incubation: The plates are incubated at a standard temperature (e.g., 28.5°C) for a period covering key developmental stages (e.g., up to 5 days post-fertilization).
-
Morphological Assessment: Embryos and larvae are periodically examined under a microscope for a range of developmental endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[4]
-
Data Analysis: The incidence and severity of malformations are recorded for each concentration. LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for a specific endpoint) values can be calculated.
Conclusion
The available data clearly indicate that this compound exhibits a distinct toxicological profile compared to its parent compound, phenanthrene, and other monomethylated isomers. While all methylated phenanthrenes are more potent AhR activators than phenanthrene, the position of the methyl group is a critical determinant of both the degree of AhR activation and the mutagenic potential.[2][3] Specifically, this compound is a moderately potent AhR activator and a positive mutagen.[2][3] In terms of developmental toxicity, this compound induces adverse effects similar to other single-methylated isomers in zebrafish embryos.[4] This comparative guide underscores the importance of considering the specific isomeric structure of methylated PAHs in toxicological assessments and drug development safety evaluations. Further research is warranted to elucidate the complete toxicological profiles of these compounds, including chronic toxicity and carcinogenicity studies.
References
- 1. Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock ( Melanogrammus aeglefinus ) embryos - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00357K [pubs.rsc.org]
- 2. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 9-Methylphenanthrene in Seawater
For researchers, scientists, and drug development professionals engaged in the environmental monitoring and toxicological studies of polycyclic aromatic hydrocarbons (PAHs), the accurate and precise quantification of specific congeners like 9-Methylphenanthrene in complex matrices such as seawater is of paramount importance. This guide provides a comprehensive comparison of the two most prevalent and validated analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on various performance parameters. The following table summarizes the key validation data for the determination of phenanthrenes, including this compound, in aqueous and related environmental samples. It is important to note that performance metrics can vary based on the specific instrumentation, sample preparation protocol, and the complexity of the sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Limit of Detection (LOD) | Typically in the low ng/L to pg/L range. For a mixture of 16 PAHs in road-tunnel wash water, LODs were generally lower than HPLC-DAD-FLD for 13 out of 16 PAHs[1]. For marine sediments, detection limits can be below pg/g levels[2]. | Generally in the ng/L range. For phenanthrenes in beverage samples, LODs were in the range of 0.03 – 0.24 mg/L (equivalent to µg/mL)[3]. For a range of pharmaceuticals in seawater, LODs were between 0.15 and 12.46 ng/L using LC-MS/MS[4]. |
| Limit of Quantification (LOQ) | Ranges from 0.014 to 1.0 ng/g for a variety of persistent organic pollutants, including PAHs, in marine sediments[2][5]. For pharmaceuticals in seawater using LC-MS/MS, LOQs varied between 1 and 50 ng/L[4]. | For phenanthrenes isolated from plant material, LOQs were between 2.38 and 2.71 µg/mL[6]. |
| Recovery | Recoveries for a wide range of persistent organic pollutants, including PAHs, in marine sediments have been reported to be in the range of 63% to 119%[2][5]. For spiked PAHs in lake sediments, recovery rates of 68% to 108% have been achieved[7]. | For phenanthrenes in beverage samples, relative recoveries were satisfactory at 81 – 99%[3]. For isolated phenanthrenes, recoveries ranged from 95% to 100%[6]. |
| Linearity (R²) | Excellent linearity is typically achieved, with correlation coefficients (R²) often exceeding 0.99[8][9]. For a 7-level calibration curve of a late-eluting PAH, an R² of 0.99998 was achieved with an optimized system[10]. | Good linearity is also a hallmark of this method, with R² values typically greater than 0.999[3][6]. |
| Precision (RSD) | Reproducibility for persistent organic pollutants in marine sediments, in terms of Relative Standard Deviation (RSD), was reported to be lower than 35% in all cases[2]. | For phenanthrenes, intraday and interday precision ranged from 0.25% to 7.58%[6]. For PAHs in beverage samples, the RSD was ≤ 3.80%[3]. |
| Selectivity | Highly selective, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference[8][9]. | Very selective for fluorescent compounds like PAHs. The use of excitation and emission wavelengths specific to the analyte of interest enhances selectivity. |
| Throughput | Analysis times can be relatively fast, with modern "fast GC" methods achieving run times of less than 9 minutes for a suite of PAHs. | Chromatographic separation of 16 PAHs can be achieved in under 25 minutes[1]. |
Experimental Protocols: A Step-by-Step Look at the Methodologies
The reliability of any analytical data is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies for the key stages of analysis for this compound in seawater.
Sample Collection and Preparation
Proper sample collection and preparation are critical to avoid contamination and ensure accurate results.
-
Sampling: Seawater samples should be collected in pre-cleaned amber glass bottles to prevent photodegradation of PAHs.
-
Extraction: Due to the low concentrations of this compound in seawater, a pre-concentration step is essential.
-
Liquid-Liquid Extraction (LLE): A traditional method involving the extraction of the water sample with an immiscible organic solvent such as dichloromethane (B109758) or hexane.
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique where seawater is passed through a cartridge containing a solid adsorbent (e.g., C18). The PAHs are retained on the adsorbent and then eluted with a small volume of an organic solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used for PAH separation.
-
Injection: A splitless injection is commonly employed to introduce the maximum amount of analyte onto the column, enhancing sensitivity.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization technique for PAHs.
-
Detection Mode:
-
Full Scan: Acquires a full mass spectrum, which is useful for identifying unknown compounds.
-
Selected Ion Monitoring (SIM): Monitors only a few specific ions characteristic of the target analyte (e.g., the molecular ion of this compound). This significantly increases sensitivity and selectivity.
-
Tandem Mass Spectrometry (MS/MS): Provides even higher selectivity by monitoring a specific fragmentation of a parent ion. This is particularly useful for complex matrices.
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Analysis
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like PAHs.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A reversed-phase C18 column is the standard choice for separating PAHs.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used to separate the PAHs.
-
Injection: A standard autosampler is used to inject a precise volume of the sample extract.
-
-
Fluorescence Detector (FLD) Conditions:
-
Excitation and Emission Wavelengths: The detector is set to the specific excitation and emission wavelengths of this compound to achieve high sensitivity and selectivity. The optimal wavelengths are determined by analyzing a standard solution of the compound.
-
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound in seawater.
Conclusion
Both GC-MS and HPLC-FLD are robust and reliable techniques for the determination of this compound in seawater. The choice between the two often depends on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
GC-MS offers exceptional selectivity, especially with MS/MS, and is well-suited for complex matrices where interferences are a concern. It is also capable of analyzing a broader range of volatile and semi-volatile compounds simultaneously.
-
HPLC-FLD provides excellent sensitivity for fluorescent PAHs and can be a more cost-effective option. It is a powerful technique when the target analytes are known to be fluorescent and the matrix is relatively clean.
Ultimately, a thorough method validation, as outlined in this guide, is essential to ensure the generation of high-quality, defensible data for environmental monitoring and research applications.
References
- 1. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
A Comparative Guide to the Metabolic Pathways of 9-Methylphenanthrene and 1-Methylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of two isomeric polycyclic aromatic hydrocarbons (PAHs), 9-Methylphenanthrene (9-MP) and 1-Methylphenanthrene (1-MP). Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and developing strategies for bioremediation and risk assessment. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in these studies.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials. Methylated PAHs, such as this compound and 1-methylphenanthrene, are significant components of this environmental burden. The biological activity of PAHs is intrinsically linked to their metabolic activation by xenobiotic-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This metabolic processing can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, initiating carcinogenic and mutagenic events. The position of the methyl group on the phenanthrene (B1679779) backbone significantly influences the metabolic pathways and, consequently, the toxic potential of these isomers.
Metabolic Activation and Pathways
The metabolism of both 9-MP and 1-MP is initiated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that upregulates the expression of genes encoding for metabolic enzymes, including CYPs. Studies have shown that 1-MP is a more potent activator of the human AhR compared to 9-MP, suggesting a potentially higher rate of metabolic activation for 1-MP.[1]
The primary metabolic pathways for both isomers involve:
-
Side-Chain Hydroxylation: Oxidation of the methyl group to a hydroxymethyl group.
-
Ring Oxidation: Epoxidation of the aromatic rings, followed by enzymatic hydration to form dihydrodiols. These dihydrodiols can be further metabolized to highly reactive diol-epoxides or form o-quinones.
dot
Comparative Metabolite Profiles
While both isomers undergo similar metabolic transformations, the relative importance of each pathway and the specific metabolites formed can differ.
1-Methylphenanthrene (1-MP)
Studies utilizing human HepG2 cells have identified side-chain hydroxylation as a major metabolic pathway for 1-MP, leading to the formation of 1-(hydroxymethyl)phenanthrene.[2][3] Additionally, metabolic activation through the diol-epoxide pathway and the o-quinone pathway has been observed, resulting in the formation of tetraols and O-monosulfonated-catechols, respectively.[2]
This compound (9-MP)
Direct comparative quantitative data for 9-MP metabolism is less abundant. However, studies using rat liver S9 fractions have indicated a similar metabolite profile to 1-MP, including the formation of hydroxymethyl derivatives and various dihydrodiols.[4] Notably, the inhibition of 9,10-dihydrodiol formation for both 1-MP and 9-MP has been associated with increased mutagenic activity, suggesting that the formation of other dihydrodiols, which are precursors to "bay-region" diol-epoxides, is a critical step in their metabolic activation to ultimate carcinogens.
Quantitative Data Summary
The following table summarizes the relative potencies of 1-MP and 9-MP in activating the aryl hydrocarbon receptor (AhR), a crucial initial step in their metabolism.
| Compound | Relative EC50 (µM) for AhR Activation | Potency Rank |
| 1-Methylphenanthrene | 4.0 | High |
| This compound | 7.8 | Low |
Data from a study using a yeast bioassay for human AhR activation.[1] A lower EC50 value indicates higher potency.
Experimental Protocols
This section details the methodologies commonly employed for studying the in vitro metabolism of methylphenanthrenes.
In Vitro Metabolism with Liver S9 Fraction
This protocol is designed to assess the formation of metabolites from a parent compound using the S9 fraction from induced rat liver, which contains both microsomal and cytosolic enzymes.
1. Preparation of Incubation Mixture:
-
In a suitable vessel, combine the following reagents to the specified final concentrations:
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Liver S9 fraction (from Aroclor-1254 induced rats)
-
Test compound (1-MP or 9-MP) dissolved in a suitable solvent (e.g., DMSO)
-
2. Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the test compound.
-
Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
3. Extraction of Metabolites:
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously to extract the metabolites.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the metabolites.
-
Repeat the extraction process to maximize recovery.
4. Analysis of Metabolites:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection to separate and identify the metabolites. Further characterization can be performed using mass spectrometry (LC-MS).
dot
Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of PAHs and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate of approximately 1 ml/min is standard.
-
Detection:
-
UV Detection: Monitoring at multiple wavelengths (e.g., 254 nm) allows for the detection of the parent compound and various metabolites.
-
Fluorescence Detection: Provides high sensitivity and selectivity for fluorescent PAH metabolites. Excitation and emission wavelengths are optimized for the specific compounds of interest.
-
Conclusion
The metabolic pathways of this compound and 1-Methylphenanthrene share common features, including side-chain hydroxylation and ring oxidation to form dihydrodiols, diol-epoxides, and o-quinones. However, the position of the methyl group influences the efficiency of metabolic activation, with 1-Methylphenanthrene demonstrating a higher potency for activating the aryl hydrocarbon receptor, a critical initiating step. This suggests that 1-Methylphenanthrene may be more readily metabolized and potentially pose a greater toxicological risk. Further quantitative comparative studies are necessary to fully elucidate the differences in the metabolite profiles of these two isomers and to accurately assess their respective contributions to the overall toxicity of PAH mixtures. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 9-Methylphenanthrene and retene as pollution markers
A Comparative Analysis of 9-Methylphenanthrene and Retene (B1680549) as Environmental Pollution Markers
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants, primarily resulting from the incomplete combustion of organic materials and the release of petroleum products.[1][2] Within this large group of compounds, specific alkylated PAHs, such as this compound and retene (1-methyl-7-isopropylphenanthrene), have emerged as valuable molecular markers for identifying and apportioning pollution sources.[3][4] This guide provides a comparative study of these two markers, offering researchers and scientists a detailed analysis of their respective sources, environmental behavior, and analytical protocols.
Comparative Data Overview
The following table summarizes the key characteristics of this compound and retene.
| Feature | This compound | Retene (1-methyl-7-isopropylphenanthrene) |
| Chemical Formula | C₁₅H₁₂ | C₁₈H₁₈ |
| Molar Mass | 192.26 g/mol | 234.34 g/mol |
| Primary Sources | Petrogenic (crude oil, petroleum spills), Pyrogenic (incomplete combustion of fossil fuels)[4][5] | Pyrogenic (incomplete combustion of coniferous wood), Pulp and paper mill effluents[3][6] |
| Marker Specificity | Marker for petrogenic pollution and general combustion.[7] | Highly specific marker for the combustion or degradation of coniferous wood.[8][9] |
| Environmental Fate | Subject to degradation, with persistence varying based on environmental conditions. Can be metabolized by organisms.[10][11] | Relatively persistent in sediments, making it a good historical marker.[3] |
| Typical Environmental Matrix | Sediments, water, air, biological tissues.[5][12] | Sediments, air (as an indicator of forest fires), water.[6][13] |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] | Gas Chromatography-Mass Spectrometry (GC-MS).[3] |
Detailed Comparison
Sources and Specificity
The primary utility of a pollution marker lies in its ability to trace contaminants back to a specific source. In this regard, this compound and retene exhibit significant differences.
-
This compound is a C1-phenanthrene that is commonly found in crude oil and its refined products.[4] Its presence in environmental samples is often indicative of petrogenic contamination, such as from oil spills.[4][7] However, it is also formed during the incomplete combustion of fossil fuels, making it a pyrogenic marker as well.[5] This dual origin can sometimes complicate source apportionment. The ratio of different methylphenanthrene isomers can, however, provide clues about the thermal maturity of the source material.[10]
-
Retene , on the other hand, is a highly specific biomarker.[3] It is primarily formed from the thermal and microbial degradation of abietic acid, a resin acid abundant in coniferous trees.[3][6] Consequently, elevated concentrations of retene in environmental archives like lake sediments are a strong indicator of pollution from sources that process or burn coniferous wood, such as pulp and paper mills, or from forest fires.[3][8][13] This specificity makes retene an excellent tool for reconstructing historical pollution from these particular industrial activities.[3]
Environmental Fate and Application
The environmental behavior of these compounds influences their application as markers.
-
This compound , like other lower molecular weight PAHs, can be degraded by microorganisms and can be metabolized in human cells.[4][11] Its persistence in the environment is variable. In the context of an oil spill, its concentration relative to other PAHs can help assess the degree of weathering the oil has undergone. Studies have also linked exposure to methylphenanthrenes with adverse health effects, suggesting their utility as biomarkers of exposure.[4][5]
-
Retene is relatively stable in the environment, particularly in anoxic sediments. This persistence allows it to serve as a reliable long-term historical marker of industrial pollution.[3] For example, sediment cores can be analyzed for retene concentrations at different depths to create a timeline of pollution from nearby pulp and paper mills.
Experimental Protocols
The analysis of this compound and retene in environmental samples, typically soil or sediment, follows a generally standardized procedure for PAH analysis.
1. Sample Preparation:
- Samples are typically freeze-dried to remove water and then ground into a fine, homogenous powder to ensure representative subsampling.
2. Extraction:
- Soxhlet extraction or Accelerated Solvent Extraction (ASE) is commonly employed.
- A known mass of the dried sample is extracted with a suitable organic solvent, often a mixture of dichloromethane (B109758) and hexane.
- Internal standards (e.g., deuterated PAHs) are added before extraction for quantification.
3. Cleanup and Fractionation:
- The raw extract contains numerous co-extracted compounds (lipids, elemental sulfur) that can interfere with analysis.[3]
- Elemental sulfur is removed by passing the extract through activated copper granules.[3]
- Column chromatography using silica (B1680970) gel and/or alumina (B75360) is used to separate the extract into different fractions. The aromatic fraction containing the PAHs is collected.[3]
4. Instrumental Analysis:
- The purified aromatic fraction is concentrated and analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[14]
- The GC separates the individual PAH compounds based on their boiling points and interaction with the capillary column.
- The MS identifies and quantifies the compounds based on their unique mass-to-charge ratios (m/z) and retention times. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for the target analytes.[3]
Visualizations
Caption: Source comparison for this compound and Retene.
Caption: General workflow for PAH marker analysis.
Conclusion
Both this compound and retene are valuable tools in the field of environmental forensics. They are not interchangeable, but rather serve complementary roles. Retene's high specificity makes it an unambiguous marker for pollution derived from coniferous wood, ideal for historical reconstructions and pinpointing specific industrial or natural combustion sources.[3][8] this compound, while less specific, is a key indicator of petrogenic contamination and broader pyrogenic processes.[4][5] The choice of which marker to prioritize, or the decision to use both, will depend on the specific research question and the suspected sources of pollution in the study area. A comprehensive analysis often involves a suite of PAHs to build a more complete and defensible picture of environmental contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. pjoes.com [pjoes.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbon Exposure, Obesity and Childhood Asthma in an Urban Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retene - Wikipedia [en.wikipedia.org]
- 7. aminer.org [aminer.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Assessing Wildfire Impact on Diffusive Flux of Parent and Alkylated PAHs: A Pilot Study of Soil–Air Chemical Movement before, during, and after Wildfires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journal.gnest.org [journal.gnest.org]
Guide to Inter-laboratory Comparison of 9-Methylphenanthrene Quantification in Marine Sediment
This guide provides a comparative overview of analytical methodologies for the quantification of 9-Methylphenanthrene, a prominent polycyclic aromatic hydrocarbon (PAH), in marine sediment. The data and protocols presented are based on the comprehensive analysis of the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1944, "New York/New Jersey Waterway Sediment." The certified and reference values for the constituents in this SRM are the result of extensive characterization using multiple analytical techniques, serving as a benchmark for inter-laboratory performance.[1]
While a dedicated inter-laboratory study for this compound was not found, the analysis of SRM 1944 provides a robust framework for comparing the performance of different analytical approaches for methylphenanthrene isomers.
Data Presentation
The following table summarizes the reference mass fraction values for methylphenanthrene isomers in NIST SRM 1944. These values are based on the agreement of results from two or more independent analytical techniques performed at NIST.
Table 1: Reference Mass Fraction Values for Methylphenanthrene Isomers in NIST SRM 1944
| Analyte | Mass Fraction (mg/kg) | Uncertainty (mg/kg) |
| 2-Methylphenanthrene | 1.93 | 0.11 |
| 3,6-Dimethylphenanthrene | 0.689 | 0.035 |
| 1-Methylphenanthrene | 1.34 | 0.07 |
| This compound + 4-Methylphenanthrene | 1.68 | 0.10 |
Data sourced from the Certificate of Analysis for NIST SRM 1944.[1]
Experimental Protocols
The quantification of methylphenanthrene isomers in SRM 1944 at NIST involved a multi-method approach to ensure the accuracy and reliability of the certified and reference values. The primary analytical techniques employed were Gas Chromatography/Mass Spectrometry (GC/MS) and Reversed-Phase Liquid Chromatography with Fluorescence Detection (LC-FLD).
1. Sample Extraction:
-
Pressurized Fluid Extraction (PFE): Sediment samples were extracted using an accelerated solvent extractor.
-
Solvent: Dichloromethane (DCM)
-
Procedure: The extraction cell was filled with the sediment sample. The cell was then heated and pressurized with the solvent to facilitate the extraction of the PAHs. The extract was collected in a vial for further processing.
-
-
Soxhlet Extraction: A traditional and robust extraction method.
-
Solvent: Hexane/acetone mixture
-
Procedure: The sediment sample was placed in a thimble and continuously extracted with the refluxing solvent mixture over an extended period.
-
2. Extract Cleanup:
-
Solid-Phase Extraction (SPE): The crude extracts were cleaned to remove interfering compounds.
-
Sorbent: Silica gel cartridges were commonly used.
-
Procedure: The extract was passed through the SPE cartridge. The PAHs were retained on the sorbent while impurities were washed away. The PAHs were then eluted with a suitable solvent.
-
-
Size-Exclusion Chromatography (SEC): Used to separate the PAHs from high-molecular-weight interferences.
-
Column: A column packed with a porous gel.
-
Procedure: The extract was injected into the SEC system. Larger molecules were excluded from the pores and eluted first, while the smaller PAH molecules were retained and eluted later.
-
3. Instrumental Analysis:
-
Gas Chromatography/Mass Spectrometry (GC/MS):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of the cleaned extract.
-
Oven Temperature Program: A programmed temperature ramp to separate the different PAH isomers.
-
Detection: Mass spectrometer operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
-
Reversed-Phase Liquid Chromatography with Fluorescence Detection (LC-FLD):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: Fluorescence detector with programmed wavelength changes to optimize the detection of different PAHs based on their specific excitation and emission spectra.
-
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship in a typical inter-laboratory comparison.
Caption: Experimental workflow for the quantification of this compound in sediment.
Caption: Logical workflow of a typical inter-laboratory comparison study.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 9-Methylphenanthrene Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), is critical in environmental monitoring, toxicology studies, and pharmaceutical analysis. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
Both GC-MS and HPLC are robust methods for the analysis of this compound, each with distinct advantages. GC-MS generally offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices. HPLC, particularly when coupled with fluorescence detection, provides a reliable and often faster alternative, especially for samples with higher concentrations of the analyte. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including the required limit of detection, sample matrix, and available instrumentation.
Performance Comparison
The following tables summarize the typical quantitative performance characteristics of GC-MS and HPLC for the analysis of this compound and other closely related PAHs. These values are compiled from various analytical studies and application notes.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS | HPLC with Fluorescence Detection (FLD) |
| Linearity (R²) | ≥ 0.999[1][2][3] | ≥ 0.999[4][5] |
| Limit of Detection (LOD) | 0.03 - 0.20 µg/kg[3][6] | 0.2 - 23 ng/L[5] |
| Limit of Quantification (LOQ) | 0.12 - 0.60 µg/kg[6] | 1 - 77 ng/L[5] |
| Precision (RSD%) | < 15%[7] | < 10%[4] |
| Accuracy (Recovery %) | 85 - 115%[6][7] | 95 - 105%[4] |
| Analysis Time | 20 - 40 minutes[8][9] | 15 - 30 minutes[8][9] |
Key Differences and Considerations
-
Sensitivity: GC-MS consistently demonstrates lower limits of detection (LOD) and quantification (LOQ) for many PAHs, including those structurally similar to this compound.[8][9][10] This makes it the preferred method for trace analysis in environmental and biological samples.
-
Selectivity: The mass spectrometer in GC-MS provides high selectivity, allowing for the confident identification and quantification of this compound even in the presence of co-eluting compounds.
-
Speed: HPLC methods can offer faster separation times for PAHs compared to GC-MS.[8][9] This can be a significant advantage for high-throughput screening.
-
Instrumentation: HPLC systems, particularly those with UV or fluorescence detectors, can be more readily available and less complex to operate and maintain than GC-MS systems.
-
Derivatization: GC-MS may require derivatization for certain analytes to improve volatility and chromatographic performance, although this is not typically necessary for this compound. HPLC analysis is generally performed without derivatization.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC.
GC-MS Experimental Protocol
This protocol is suitable for the analysis of this compound in environmental samples such as soil and water.
-
Sample Preparation:
-
Solid Samples (e.g., soil): Extraction is performed using a suitable solvent such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) via sonication or accelerated solvent extraction (ASE). The extract is then concentrated and may be cleaned up using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge.
-
Liquid Samples (e.g., water): Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or hexane is a common approach. Alternatively, SPE can be used to concentrate the analyte from the aqueous matrix.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) with the target ion for this compound (m/z 192) and qualifier ions.
-
Transfer Line Temperature: 280°C.
-
HPLC Experimental Protocol
This protocol is suitable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological fluids, following appropriate sample preparation.
-
Sample Preparation:
-
Pharmaceutical Formulations: Dissolution in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) followed by filtration.
-
Biological Matrices (e.g., plasma, urine): Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant. SPE can be employed for further cleanup and concentration.[11]
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse PAH column (100 mm x 4.6 mm, 1.8 µm) or equivalent C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with 50% acetonitrile, ramp to 100% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength: 252 nm.
-
Emission Wavelength: 365 nm.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and the general experimental workflow.
Caption: Cross-validation workflow for GC-MS and HPLC methods.
Caption: General experimental workflow for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perlan.com.pl [perlan.com.pl]
- 6. Evaluation of Chemical Analysis Method and Determination of Polycyclic Aromatic Hydrocarbons Content from Seafood and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 11. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Aryl Hydrocarbon Receptor Activation Potential of 9-Methylphenanthrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative potency of 9-Methylphenanthrene (9-MP) in activating the Aryl Hydrocarbon Receptor (AhR). The data presented is compiled from peer-reviewed studies to offer an objective overview for researchers in toxicology, pharmacology, and drug development.
Executive Summary
This compound, a methylated polycyclic aromatic hydrocarbon (PAH), demonstrates the ability to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Experimental data from a yeast-based bioassay reveals that while 9-MP is a less potent activator compared to other monomethylated phenanthrenes, it is significantly more potent than its parent compound, phenanthrene (B1679779). This guide summarizes the quantitative data on its relative potency, details the experimental protocols used for this determination, and provides visualizations of the AhR signaling pathway and the experimental workflow.
Quantitative Comparison of AhR Activation
The relative potency of this compound and its isomers in activating the human AhR was systematically evaluated using a yeast bioassay. The following table summarizes the relative half-maximal effective concentrations (relative EC50), which represent the concentration of the compound required to elicit 50% of the maximal response observed with a 100 µM phenanthrene control.[1] A lower relative EC50 value indicates a higher potency.
| Compound | Relative EC50 (µM) | Standard Error of the Mean (SEM) |
| 1-Methylphenanthrene (1-MP) | 4.0 | ± 0.2 |
| 2-Methylphenanthrene (2-MP) | 4.6 | ± 0.3 |
| 3-Methylphenanthrene (3-MP) | 5.8 | ± 0.4 |
| This compound (9-MP) | 7.8 | ± 0.5 |
| 4-Methylphenanthrene (4-MP) | 11.7 | ± 0.8 |
| 3,6-Dimethylphenanthrene | 6.8 | ± 0.7 |
| Phenanthrene (unsubstituted) | Not applicable (used as reference) |
Data sourced from Sun et al., 2014.[1]
Key Findings:
-
All methylated phenanthrenes tested were found to be more potent activators of the AhR than the parent compound, phenanthrene.[1]
-
The position of the methyl group significantly influences the AhR activation potential.[1]
-
This compound is among the less potent monomethylated isomers, with 1-MP and 2-MP being the most potent.[1]
-
While a direct quantitative comparison to the highly potent AhR agonist benzo[a]pyrene (B130552) was not provided in this specific study, benzo[a]pyrene is recognized as a very potent activator in this yeast bioassay system.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including PAHs. The canonical signaling pathway is depicted below.
References
Comparing biodegradation rates of different methylphenanthrene isomers
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants, is a significant area of research. Among these, methylphenanthrenes, alkylated derivatives of phenanthrene (B1679779), are of particular interest due to their prevalence in petroleum-contaminated sites. The position of the methyl group on the phenanthrene ring structure significantly influences their physicochemical properties and, consequently, their susceptibility to microbial degradation. This guide provides an objective comparison of the biodegradation rates of different methylphenanthrene isomers, supported by experimental data, to aid researchers in environmental science and drug metabolism studies.
Isomer-Specific Biodegradation Rates
The biodegradation of methylphenanthrene isomers is highly dependent on the specific microbial species and their enzymatic machinery. Different microorganisms exhibit distinct preferences for the degradation of various isomers.
A key study by Luo et al. (2020) investigated the degradation of six methylphenanthrene isomers by three species of green microalgae: Pseudokirchneriella subcapitata, Chlorella vulgaris, and Scenedesmus obliquus. Among the tested isomers, 1-methylphenanthrene (B47540) (1-MP) showed a remarkable degradation of 99.8% by P. subcapitata after a 7-day incubation period[1][2]. In contrast, 3,6-dimethylphenanthrene (B75243), a dimethylated isomer, was degraded to a lesser extent (75.6%) under the same conditions, indicating that the degree of alkylation can also affect biodegradation rates[1][2].
Generally, the susceptibility of methylphenanthrene isomers to microbial attack is influenced by the position of the methyl group. Research on bacterial degradation has shown that some strains preferentially degrade certain isomers over others. For instance, some studies suggest that 2-methylphenanthrene (B47528) is often more readily degraded than 1-methylphenanthrene by certain bacterial communities. Conversely, 9-methylphenanthrene is frequently reported as being more resistant to biodegradation. The steric hindrance caused by the methyl group's position can affect the ability of microbial enzymes to access and oxidize the aromatic rings.
Quantitative Biodegradation Data
The following table summarizes the available quantitative data from the study by Luo et al. (2020) on the degradation of methylphenanthrene isomers by Pseudokirchneriella subcapitata.
| Isomer | Organism | Incubation Time (days) | Degradation (%) | Reference |
| 1-Methylphenanthrene | Pseudokirchneriella subcapitata | 7 | 99.8 | [1][2] |
| 2-Methylphenanthrene | Pseudokirchneriella subcapitata | 7 | Data not available | |
| 3-Methylphenanthrene | Pseudokirchneriella subcapitata | 7 | Data not available | |
| 4-Methylphenanthrene | Pseudokirchneriella subcapitata | 7 | Data not available | |
| This compound | Pseudokirchneriella subcapitata | 7 | Data not available | |
| 3,6-Dimethylphenanthrene | Pseudokirchneriella subcapitata | 7 | 75.6 | [1][2] |
Experimental Protocols
The methodologies employed in studying the biodegradation of methylphenanthrene isomers are crucial for obtaining reliable and comparable data. Below is a detailed protocol based on the study by Luo et al. (2020) for the biodegradation of methylphenanthrene isomers by green microalgae.
Microalgal Culture and Biodegradation Assay
-
Microalgal Strains and Culture Conditions:
-
The green microalgae Pseudokirchneriella subcapitata, Chlorella vulgaris, and Scenedesmus obliquus are cultivated in an appropriate growth medium (e.g., BG-11 medium).
-
Cultures are maintained under a controlled light-dark cycle (e.g., 12:12 h) at a constant temperature (e.g., 25°C).
-
-
Preparation of Methylphenanthrene Stock Solutions:
-
Individual stock solutions of 1-methylphenanthrene, 2-methylphenanthrene, 3-methylphenanthrene, 4-methylphenanthrene, this compound, and 3,6-dimethylphenanthrene are prepared in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) at a high concentration.
-
-
Biodegradation Experiment:
-
Exponentially growing microalgal cultures are harvested, washed, and resuspended in fresh sterile medium to a specific cell density.
-
The methylphenanthrene isomers are individually added to the microalgal cultures to a final concentration (e.g., 1 mg/L).
-
Control groups consist of:
-
Microalgal cultures without methylphenanthrenes (to monitor growth).
-
Sterile medium with methylphenanthrenes but without microalgae (to account for abiotic losses).
-
-
The cultures are incubated under the same conditions as for routine cultivation for a specified period (e.g., 7 days).
-
-
Sample Extraction and Analysis:
-
At the end of the incubation period, the entire culture (algal biomass and medium) is extracted.
-
A liquid-liquid extraction is typically performed using an organic solvent such as a mixture of n-hexane and dichloromethane.
-
The organic extract is then concentrated and analyzed to determine the residual concentration of the methylphenanthrene isomer.
-
-
Analytical Method (GC-MS):
-
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of methylphenanthrene isomers.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Typically around 280°C.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the isomers, for example, starting at 60°C, holding for 1 minute, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity, monitoring the characteristic ions of methylphenanthrenes (e.g., m/z 192 for the molecular ion and other specific fragment ions).
-
-
Quantification: The concentration of each isomer is determined by comparing the peak area from the sample to a calibration curve generated using certified reference standards.
-
Visualizing Biodegradation Pathways and Workflows
To better understand the processes involved in methylphenanthrene biodegradation studies, the following diagrams illustrate a generalized biodegradation pathway and a typical experimental workflow.
References
Navigating the Maze of Isomers: A Comparative Guide to the Analysis of Methylphenanthrenes in Crude Oil
For researchers, scientists, and drug development professionals engaged in the intricate analysis of crude oil, the isomer-specific quantification of methylphenanthrenes is of paramount importance. These aromatic hydrocarbons serve as crucial biomarkers for assessing the thermal maturity and origin of petroleum, influencing its economic value and refining processes. This guide provides an objective comparison of the three primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and High-Performance Liquid Chromatography (HPLC).
The separation and quantification of methylphenanthrene isomers—1-, 2-, 3-, 4-, and 9-methylphenanthrene—present a significant analytical challenge due to their structural similarity and the highly complex matrix of crude oil. The choice of analytical methodology directly impacts the accuracy and reliability of the data obtained, which is critical for geochemical modeling, environmental forensics, and optimizing refining strategies. This guide delves into the performance of GC-MS, GCxGC, and HPLC, offering a comprehensive overview supported by experimental data to aid in the selection of the most suitable technique for specific analytical needs.
Analytical Techniques: A Head-to-Head Comparison
The effective separation of methylphenanthrene isomers from the complex hydrocarbon mixture of crude oil is a critical step for their accurate quantification. While all three techniques can be applied to this analytical problem, they offer distinct advantages and disadvantages in terms of resolution, sensitivity, and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile organic compounds in crude oil.[1][2] In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. For methylphenanthrene analysis, GC-MS offers a robust and reliable method, particularly when operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[1]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) represents a significant advancement in chromatographic separation power. This technique utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps and then rapidly re-injects fractions from the first column onto the second, resulting in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution.[3][4] For the complex mixtures found in crude oil, GCxGC can separate isomers that co-elute in a single-dimension GC analysis, providing a more detailed and accurate compositional profile.[3] When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for both identification and quantification of individual isomers.[3][4]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For polycyclic aromatic hydrocarbons (PAHs) like methylphenanthrenes, reversed-phase HPLC with UV or fluorescence detection is commonly employed.[5][6][7] HPLC is particularly advantageous for the analysis of less volatile or thermally labile compounds. The selectivity for PAH isomers can be high, and fluorescence detection offers excellent sensitivity for many of these compounds.[5][6]
Quantitative Performance Metrics: A Comparative Summary
The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the typical performance of GC-MS, GCxGC-TOFMS, and HPLC for the isomer-specific analysis of methylphenanthrenes.
| Performance Metric | GC-MS | GCxGC-TOFMS | HPLC (UV/Fluorescence) |
| Resolution of Isomers | Good, but co-elution of some isomers can occur. | Excellent, baseline separation of most isomers is achievable.[3] | Good to Excellent, depending on column and mobile phase selection.[6] |
| Sensitivity (LOD/LOQ) | Good (low pg range in SIM mode).[8] | Excellent (sub-pg range). | Good to Excellent (low ng/mL to pg/mL range with fluorescence detection).[9][10] |
| Selectivity | Good, enhanced by SIM. | Excellent, due to two-dimensional separation and mass spectral data.[3] | Good, fluorescence detection enhances selectivity.[5] |
| Accuracy & Precision (RSD%) | Typically <10%.[9] | Typically <10%. | Typically <10%.[9] |
| Analysis Time per Sample | 30-60 minutes.[9] | 60-120 minutes. | 20-40 minutes.[9] |
| Cost (Instrument & Consumables) | Moderate. | High. | Low to Moderate. |
Illustrative Quantitative Data
The relative abundance of methylphenanthrene isomers is often used to calculate maturity indices, such as the Methylphenanthrene Index (MPI-1). The table below presents example data for the relative distribution of methylphenanthrene isomers in crude oil samples, as determined by GC-MS.
| Isomer | Crude Oil A (%) | Crude Oil B (%) |
| 1-Methylphenanthrene | 25 | 20 |
| 2-Methylphenanthrene | 35 | 40 |
| 3-Methylphenanthrene | 20 | 25 |
| 4-Methylphenanthrene | 5 | 5 |
| This compound | 15 | 10 |
| (Data is illustrative and based on typical distributions found in published literature) |
Detailed Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. The following sections outline representative protocols for each technique.
Sample Preparation (General Protocol for all techniques)
-
Solvent Extraction: Weigh approximately 100 mg of crude oil into a vial. Add a suitable solvent (e.g., dichloromethane (B109758) or a hexane/dichloromethane mixture) and an internal standard solution.
-
Fractionation: The aromatic fraction containing the methylphenanthrenes is typically separated from the saturated and polar fractions using column chromatography (e.g., with silica (B1680970) gel and alumina) or solid-phase extraction (SPE).
-
Concentration: The aromatic fraction is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Analysis Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[8]
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 290 °C.
-
Oven Temperature Program: 60 °C (hold 2 min), ramp to 300 °C at 6 °C/min, hold for 15 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of the molecular ion for methylphenanthrenes (m/z 192).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
GCxGC-TOFMS Analysis Protocol
-
Instrument: Comprehensive two-dimensional gas chromatograph coupled to a time-of-flight mass spectrometer.
-
First Dimension (1D) Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).
-
Second Dimension (2D) Column: 1-2 m x 0.1 mm ID x 0.1 µm film thickness, polar stationary phase (e.g., 50% phenyl-polysiloxane).[3]
-
Modulator: Thermal modulator with a modulation period of 5-8 seconds.
-
Oven Temperature Program (1D): 60 °C (hold 1 min), ramp to 320 °C at 3 °C/min, hold for 10 min.
-
Oven Temperature Program (2D): Offset of +5 to +15 °C relative to the first dimension oven.
-
TOFMS:
-
Acquisition Rate: 100-200 spectra/s.
-
Mass Range: m/z 50-500.
-
HPLC-UV/Fluorescence Analysis Protocol
-
Instrument: High-performance liquid chromatograph with UV and/or fluorescence detectors.
-
Column: 250 mm x 4.6 mm ID, 5 µm particle size, C18 or specialized PAH column.[5][6]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water.[5]
-
Gradient Program: 50% acetonitrile for 2 min, ramp to 100% acetonitrile in 20 min, hold for 10 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the isomer-specific analysis of methylphenanthrenes in crude oil.
Conclusion and Recommendations
The choice of analytical technique for the isomer-specific analysis of methylphenanthrenes in crude oil depends on the specific research or operational objectives.
-
GC-MS remains the workhorse for routine analysis, offering a good balance of performance, cost, and throughput. It is well-suited for applications where established methods and reliable quantification are required.
-
GCxGC-TOFMS is the premier technique for detailed compositional analysis and research applications where the highest resolution is necessary to unravel the complexity of crude oil. The enhanced separation power can reveal subtle differences between samples that may be missed by one-dimensional GC.
-
HPLC with fluorescence detection provides a sensitive and often more cost-effective alternative to GC-based methods, particularly for targeted analysis of specific PAHs. It is a valuable tool, especially when dealing with less volatile fractions of crude oil.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and scientists to select the most appropriate method to achieve their analytical goals with confidence and accuracy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. hplc.eu [hplc.eu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. hpst.cz [hpst.cz]
- 9. benchchem.com [benchchem.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
Quantitative Structure-Activity Relationship (QSAR) for Methylphenanthrenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of methylphenanthrenes, a class of polycyclic aromatic hydrocarbons (PAHs), is of significant interest due to their widespread environmental presence and potential biological activity, including toxicity and carcinogenicity. Quantitative Structure-Activity Relationship (QSAR) modeling provides a valuable computational tool to predict the biological activities of these compounds based on their molecular structures. This guide offers a comparative overview of QSAR studies on methylphenanthrenes, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in research and development.
Comparative Analysis of Biological Activity
The biological activity of methylphenanthrene isomers, particularly their ability to activate the Aryl Hydrocarbon Receptor (AHR), is a key indicator of their potential toxicity.[1] The AHR is a ligand-activated transcription factor that mediates the toxic effects of many PAHs.[1] Activation of the AHR signaling pathway is a critical step in the process leading to downstream toxic effects.[1]
A systematic study of monomethylated phenanthrenes revealed that methylation can significantly increase the potency of phenanthrene (B1679779) in activating the human AHR.[1] The position of the methyl group on the phenanthrene ring structure influences the compound's activity. Phenanthrenes with equatorial methyl groups have been found to exhibit the greatest potency.[1] This is consistent with findings for other classes of compounds where equatorial substituents enhance receptor binding affinity.[1]
For a more precise comparison, the potencies of these compounds are often expressed as relative effective concentrations (EC50 and EC25), which are the concentrations required to elicit 50% and 25% of the maximal response of a reference compound, respectively.[1]
Table 1: Comparative AhR Activation of Methylphenanthrene Isomers
| Compound | Relative EC50 (µM) | Relative EC25 (µM) |
| Phenanthrene | 100 | >100 |
| 1-Methylphenanthrene | 45.2 ± 5.1 | 18.9 ± 2.3 |
| 2-Methylphenanthrene | 38.5 ± 4.2 | 15.1 ± 1.8 |
| 3-Methylphenanthrene | 22.1 ± 2.5 | 8.7 ± 1.1 |
| 4-Methylphenanthrene | 55.6 ± 6.3 | 23.4 ± 2.9 |
| 9-Methylphenanthrene | 28.9 ± 3.3 | 11.5 ± 1.4 |
| 3,6-Dimethylphenanthrene | 15.4 ± 1.7 | 6.1 ± 0.7 |
Data adapted from a study on the activation of the human aryl hydrocarbon receptor in a yeast bioassay.[1] The values represent the mean ± standard deviation.
The data clearly indicates that all tested monomethylated phenanthrenes are more potent than the parent phenanthrene molecule in activating the AHR.[1] Furthermore, 3,6-dimethylphenanthrene, with two equatorial methyl groups, demonstrated even greater potency.[1]
Experimental Protocols
The quantitative data presented above is derived from specific bioassays. Understanding the methodologies of these assays is crucial for interpreting the results and for designing further studies.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Yeast Bioassay)
This assay is used to determine the ability of a compound to activate the human AHR.
Principle: A genetically modified yeast strain is used, which contains the human AHR and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of AHR-responsive elements. When a compound binds to and activates the AHR, the receptor complex binds to the responsive elements and induces the expression of the reporter gene. The activity of the reporter enzyme can then be measured and is proportional to the AHR activation potency of the compound.
Detailed Protocol:
-
Yeast Strain Culture: The recombinant yeast strain is cultured in an appropriate medium to a specific cell density.
-
Compound Exposure: The yeast cells are exposed to a range of concentrations of the test compounds (methylphenanthrenes) and a reference compound (e.g., β-naphthoflavone). A solvent control (e.g., DMSO) is also included.[1]
-
Incubation: The cultures are incubated for a defined period to allow for compound uptake, AHR activation, and reporter gene expression.
-
Cell Lysis and Enzyme Assay: The yeast cells are lysed to release the cellular contents, including the reporter enzyme. The activity of the β-galactosidase is then measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Data Analysis: The enzyme activity is normalized to cell density. Dose-response curves are generated, and EC50 and EC25 values are calculated.[1]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to synthesize their own histidine and grow on a histidine-deficient medium.
Detailed Protocol:
-
Bacterial Strains: Specific histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is often performed both with and without a mammalian metabolic activation system, typically a rat liver extract called S9 fraction.[2]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without the S9 mix. Positive and negative controls are included in each experiment.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.
-
Colony Counting: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualization of QSAR Concepts and Workflows
To better understand the relationships and processes involved in QSAR studies of methylphenanthrenes, the following diagrams are provided.
Caption: A typical workflow for a QSAR study.
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Relationship between molecular descriptors and biological activity in a QSAR model.
Conclusion
This comparative guide highlights the importance of QSAR in understanding the structure-activity relationships of methylphenanthrenes. The provided data indicates that methylation significantly enhances the AHR-activating potency of phenanthrene, with the position of the methyl group playing a crucial role. The detailed experimental protocols offer a foundation for researchers to conduct further investigations. The visualizations aim to clarify the complex workflows and pathways involved in QSAR and toxicological studies. For professionals in drug development and environmental safety, these insights are critical for predicting the potential toxicity of new or uncharacterized methylphenanthrene derivatives, thereby guiding safer chemical design and risk assessment.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 9-Methylphenanthrene
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of 9-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in solid or dissolved form, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance to PAHs. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be required. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step workflow must be followed:
Caption: Workflow for Safe Handling and Disposal of this compound.
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE as specified in the table above.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Have a designated and clearly labeled waste container for this compound waste.
2. Handling:
-
All weighing and transferring of solid this compound must be conducted within a chemical fume hood to prevent inhalation of fine particles.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent such as acetone (B3395972) or ethanol (B145695) can be used, followed by a thorough wash with soap and water.
-
Carefully remove PPE, avoiding cross-contamination. Dispose of gloves and other disposable items in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated absorbent paper, gloves, and weighing paper, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the solid waste container.
-
Reusable glassware must be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone) to remove the majority of the chemical. Collect this initial rinse as hazardous waste. Then, wash the glassware with soap and water.
-
Disposal Procedure:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves arranging for a pickup by the environmental health and safety department.
Quantitative Data
As of the latest review, there is no specific Occupational Exposure Limit (OEL) for this compound established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, this compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs). For some PAHs, OELs have been established as a general guideline.
| Substance/Mixture | Agency | Exposure Limit (8-hour TWA) |
| Coal Tar Pitch Volatiles (as benzene (B151609) soluble) | OSHA | 0.2 mg/m³ |
| Benzo[a]pyrene | ACGIH | 0.0002 mg/m³ (Inhalable Fraction) |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. These values are provided for reference and highlight the need for stringent control measures when handling any PAH, including this compound. The principle of ALARA (As Low As Reasonably Achievable) should always be applied to minimize exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
